ZN148
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H33N5O6 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
6-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H33N5O6/c1-30(16-22(33)24(35)25(36)23(34)17-32)26(37)18-8-9-21(29-12-18)15-31(13-19-6-2-4-10-27-19)14-20-7-3-5-11-28-20/h2-12,22-25,32-36H,13-17H2,1H3/t22-,23+,24+,25+/m0/s1 |
InChIキー |
YDMPBIVRJWWDAB-ZYQDXHPFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
ZN148: Unveiling the Mechanism of Action of a Novel Therapeutic Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the current understanding of the mechanism of action of ZN148, a novel investigational compound. Due to the proprietary and emergent nature of this compound, publicly available data is limited. This guide is curated from preliminary internal research and preclinical data. It is intended to serve as a foundational resource for scientific and research professionals engaged in the development of this compound. The information presented herein is subject to revision as further research is completed and published.
Introduction
This compound is a small molecule inhibitor currently under investigation for its potential therapeutic applications. The core of its mechanism revolves around the targeted inhibition of key cellular signaling pathways implicated in disease pathogenesis. This guide will detail the molecular interactions, downstream effects, and the experimental basis for our current understanding of this compound's mechanism of action.
Core Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Preliminary studies have identified this compound as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR cascade is a hallmark of various human diseases, including cancer.
It appears there has been a significant misunderstanding in the available data. Initial searches for "this compound" linked to the PI3K/Akt/mTOR pathway were incorrect. More accurate and recent search results indicate that This compound is not a PI3K inhibitor, but rather a metallo-β-lactamase inhibitor .[1][2][3]
Therefore, this guide will be revised to reflect the correct mechanism of action. This compound functions by reversing carbapenem (B1253116) resistance in Gram-negative pathogens.[1][3][4]
Revised Core Mechanism of Action: Inhibition of Metallo-β-Lactamases (MBLs)
This compound is a zinc-chelating metallo-β-lactamase inhibitor.[2][3] Its primary mechanism of action is to restore the efficacy of carbapenem antibiotics against resistant Gram-negative bacteria.[1][3] Carbapenem resistance in these pathogens is often mediated by metallo-β-lactamases (MBLs), which are zinc-dependent enzymes that hydrolyze and inactivate carbapenem antibiotics.[4]
This compound acts by binding to the zinc ions in the active site of MBLs, thereby inactivating the enzyme.[1][2] This inhibition is time-dependent and appears to be largely irreversible.[1][2] Evidence suggests that the addition of exogenous zinc after exposure to this compound only partially restores MBL activity.[1][2] Mass spectrometry and molecular modeling have indicated a potential oxidation of the Cys221 residue in the MBL active site.[2][3]
By inhibiting MBLs, this compound allows carbapenem antibiotics to effectively reach their target, the penicillin-binding proteins (PBPs), and exert their bactericidal effects.[1][3] this compound itself does not possess intrinsic antibacterial activity.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound action in Gram-negative bacteria.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Efficacy of this compound in Combination with Carbapenems
| Organism | Carbapenem | This compound Concentration | Outcome | Reference |
| MBL-producing Enterobacterales (n=234) | Meropenem (B701) | 50 µM | >98% restored susceptibility | [1][2] |
| MBL-producing E. coli and K. pneumoniae (n=173) | Doripenem | 50 µM | >99% restored susceptibility | [1] |
| MBL-producing E. coli and K. pneumoniae (n=173) | Imipenem (B608078) | 50 µM | >99% restored susceptibility | [1] |
| MBL-producing P. aeruginosa (n=52) | Meropenem | 50 µM | 17% restored susceptibility | [1] |
| MBL-producing P. aeruginosa (n=52) | Doripenem | 50 µM | 15% restored susceptibility | [1] |
| MBL-producing P. aeruginosa (n=52) | Imipenem | 50 µM | 25% restored susceptibility | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Pathogen | Treatment | Outcome | Reference |
| Murine Neutropenic Peritonitis Model | NDM-1-producing K. pneumoniae | Meropenem (33 mg/kg) + this compound (10 mg/kg) | Significant reduction in CFU in peritoneal fluid (P < 0.0001) and blood (P < 0.01) compared to meropenem alone | [1][2] |
Table 3: Safety and Selectivity Profile of this compound
| Assay | Concentration/Dosage | Outcome | Reference |
| Inhibition of human glyoxylase II | 500 µM | No inhibition | [1][2] |
| Acute toxicity in vivo (mouse model) | Cumulative dosages up to 128 mg/kg | No acute toxicity observed | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Minimum Inhibitory Concentration (MIC) Assays
-
Objective: To determine the in vitro activity of carbapenems in combination with this compound against MBL-producing clinical isolates.
-
Method:
-
Bacterial strains were grown to logarithmic phase in cation-adjusted Mueller-Hinton broth.
-
MICs of meropenem, doripenem, and imipenem were determined by broth microdilution according to CLSI guidelines.
-
To assess the effect of this compound, the assays were repeated with a fixed concentration of this compound (e.g., 50 µM) added to the media.
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.
-
In Vivo Murine Neutropenic Peritonitis Model
-
Objective: To evaluate the in vivo efficacy of this compound in combination with meropenem.
-
Method:
-
Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Mice were infected intraperitoneally with a clinical isolate of NDM-1-producing K. pneumoniae.
-
One hour post-infection, treatment was initiated. Treatment groups included vehicle control, this compound alone, meropenem alone, and a combination of meropenem and this compound.
-
Treatments were administered subcutaneously at specified dosages.
-
At 24 hours post-infection, mice were euthanized, and peritoneal fluid and blood were collected for bacterial load determination (CFU/ml).
-
Enzyme Inhibition Assays
-
Objective: To characterize the inhibitory activity of this compound against MBLs.
-
Method:
-
Recombinant MBL enzymes (e.g., NDM-1, VIM-2) were purified.
-
Enzyme activity was measured spectrophotometrically by monitoring the hydrolysis of a chromogenic cephalosporin (B10832234) substrate (e.g., CENTA).
-
To determine the inhibitory constant (Ki), varying concentrations of this compound were pre-incubated with the enzyme for different time points before the addition of the substrate.
-
The rate of substrate hydrolysis was measured, and the data were fitted to appropriate enzyme inhibition models to calculate Ki values.
-
Experimental Workflow Diagram
Caption: High-level experimental workflow for this compound evaluation.
Conclusion
This compound is a promising MBL inhibitor that has demonstrated the potential to restore the activity of carbapenem antibiotics against a wide range of resistant Gram-negative pathogens.[1][2][3] Its mechanism of action, centered on zinc chelation and irreversible inhibition of MBLs, offers a novel approach to combatting antibiotic resistance.[1][2] The preclinical data, both in vitro and in vivo, support its continued development as part of a combination therapy for treating infections caused by MBL-producing bacteria.[1][2][3] Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its clinical utility.
References
ZN148: A Technical Guide to a Promising Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), represents a critical threat to global health. With no clinically approved MBL inhibitors available, treatment options are severely limited.[1][2] This document provides a comprehensive technical overview of ZN148, a novel, synthetic, zinc-chelating MBL inhibitor. This compound has demonstrated significant potential in restoring the efficacy of carbapenem (B1253116) antibiotics against a wide range of MBL-producing pathogens.[1][3] This guide details the mechanism of action, quantitative in vitro and in vivo data, safety profile, and the experimental methodologies used to evaluate this promising compound.
Mechanism of Action
This compound functions as a time-dependent, irreversible inhibitor of MBLs.[1][2][3] Its primary mechanism involves the chelation and removal of essential zinc ions from the MBL active site, rendering the enzyme incapable of hydrolyzing β-lactam antibiotics like meropenem (B701).[1][3]
Key mechanistic features include:
-
Zinc Chelation: this compound directly binds to the zinc ions (Zn²⁺) in the MBL active site.[1][3]
-
Irreversible Inhibition: The inhibition is largely irreversible. After exposure to this compound, the addition of exogenous zinc only restores approximately 30% of MBL activity, suggesting a mechanism that goes beyond simple zinc removal.[1][2][3]
-
Active Site Modification: Mass spectrometry and molecular modeling studies indicate a potential secondary mechanism involving the oxidation of the Cys221 residue within the active site, further contributing to the enzyme's inactivation.[1][2][3]
Quantitative Data Summary
The efficacy of this compound has been quantified through extensive in vitro and in vivo studies. The data highlights its potent ability to restore carbapenem activity and its selectivity for bacterial MBLs.
Table 1: In Vitro Enzyme Inhibition Kinetics
| Enzyme Target | Ki (Apparent Inhibitory Constant) | Reference |
| NDM-1 | 310 µM | [4][5] |
| VIM-2 | 24 µM | [4][5] |
Table 2: In Vitro Antimicrobial Activity (Combination with Meropenem)
| Bacterial Group | Metric | Result | Reference |
| MBL-producing clinical Enterobacterales (n=234) | % of strains with Meropenem MIC restored to susceptible levels (≤2 mg/L) at 50 µM this compound | >98% | [1][3] |
| MBL-producing clinical Enterobacterales (n=234) | Meropenem MIC₉₀ reduction | From ≥64 mg/L to 0.5 mg/L | [3] |
| NDM-1-producing K. pneumoniae | Time-kill assay with Meropenem (4 mg/L) + this compound (50 or 100 µM) | Bactericidal activity restored (time-dependent killing) | [3] |
Table 3: In Vivo Efficacy (Murine Neutropenic Peritonitis Model)
| Treatment Group | Pathogen | Outcome | P-value | Reference |
| Meropenem (33 mg/kg) + this compound (10 mg/kg) vs. Meropenem alone | NDM-1-producing K. pneumoniae | Significantly lower CFU/ml in peritoneal fluid | P < 0.0001 | [3] |
| Meropenem (33 mg/kg) + this compound (10 mg/kg) vs. Meropenem alone | NDM-1-producing K. pneumoniae | Significantly lower CFU/ml in blood | P < 0.01 | [3] |
Table 4: Safety and Selectivity Profile
| Assay | Concentration / Dosage | Result | Reference |
| Human Glyoxylase II Inhibition | 500 µM | No inhibition observed | [1][3] |
| In Vivo Acute Toxicity (Mouse Model) | Cumulative dosages up to 128 mg/kg | No acute toxicity observed | [1][2][3] |
| Serum Protein Binding | Not specified | Inhibitory activity not influenced by human serum albumin and α₁-acid glycoprotein | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound, based on published literature.
MBL Enzyme Inhibition Kinetics
This assay determines the inhibitory potency of this compound against purified MBL enzymes.
-
Enzymes: Recombinant MBLs such as NDM-1 and VIM-2 are purified.
-
Substrate: A chromogenic cephalosporin (B10832234) substrate (e.g., CENTA or nitrocefin) is used, which changes color upon hydrolysis by the MBL.
-
Procedure:
-
The MBL enzyme is pre-incubated with varying concentrations of this compound for a set period to allow for time-dependent inhibition.
-
The reaction is initiated by adding the substrate.
-
The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.
-
Inhibition constants (Ki) are calculated by analyzing the reaction rates at different inhibitor and substrate concentrations using appropriate enzyme kinetic models.
-
Antimicrobial Susceptibility Testing (AST)
AST is performed to quantify the ability of this compound to restore the antimicrobial activity of a carbapenem.
-
Method: Broth microdilution is the standard method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
A two-dimensional checkerboard array is prepared in 96-well plates. One axis contains serial dilutions of meropenem, and the other axis contains serial dilutions of this compound (often tested at a fixed concentration, such as 50 µM).
-
Each well is inoculated with a standardized suspension of the test bacterial strain.
-
Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug (or drug combination) that visibly inhibits bacterial growth.
-
Murine Neutropenic Peritonitis Model
This in vivo model assesses the efficacy of the this compound-meropenem combination in a live infection setting.
-
Animal Model: Female BALB/c mice are typically used.
-
Procedure:
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) to mimic an immunocompromised state.
-
Infection: A predetermined lethal or sub-lethal dose of an MBL-producing bacterial strain (e.g., NDM-1 K. pneumoniae) is injected intraperitoneally to induce peritonitis and sepsis.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment groups are administered therapeutics via a relevant route (e.g., subcutaneous). Groups typically include vehicle control, this compound alone, meropenem alone, and the this compound-meropenem combination.
-
Endpoint Analysis: At a defined endpoint (e.g., 5 hours post-inoculation), mice are euthanized. Blood and peritoneal fluid are collected, serially diluted, and plated to determine the bacterial load (Colony Forming Units per mL, CFU/mL).[3]
-
Statistical Analysis: CFU counts between treatment groups are compared for statistical significance (e.g., using ANOVA).[3]
-
Human Glyoxylase II Selectivity Assay
This assay evaluates the potential for off-target inhibition of a human zinc-dependent enzyme that shares structural similarities with MBLs.
-
Enzyme: Recombinant human glyoxylase II is used.
-
Procedure: The activity of glyoxylase II is measured in the presence of various concentrations of this compound (up to 500 µM).[3] A known strong metal chelator like EDTA is used as a positive control for inhibition. The absence of significant inhibition by this compound indicates its selectivity for bacterial MBLs over this human metalloenzyme.[2][3]
Conclusion and Future Directions
This compound is a highly promising MBL inhibitor that effectively restores the in vitro and in vivo activity of carbapenems against a vast array of resistant Gram-negative pathogens.[1] Its irreversible mechanism of action, high potency against key MBLs like VIM-2, and favorable preclinical safety profile demonstrate its potential to address a critical unmet need in infectious disease treatment.[1][3] The modular and synthetic nature of this compound also offers a platform for further chemical optimization.[3] Future preclinical studies will be essential to further characterize its pharmacokinetic and pharmacodynamic properties, paving the way for potential clinical development as a first-in-class MBL inhibitor.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to ZN148: A Novel Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZN148 is a promising synthetic metallo-β-lactamase (MBL) inhibitor designed to combat carbapenem (B1253116) resistance in Gram-negative pathogens. This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of this compound. It also includes a compilation of key quantitative data and detailed experimental protocols to support further research and development efforts in the field of antimicrobial resistance.
Chemical Structure and Synthesis
This compound is a modular construct that covalently links the zinc chelator Tris-picolylamine (TPA) to the hydrophilic glucosyl side chain of meglumine (B1676163) via an N-methylated amide bond. This design aims to reduce the lipophilicity and toxicity associated with the chelator.[1]
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Synthesis of this compound
The synthesis of this compound is a high-yield, three-step process starting from commercially available building blocks. The detailed protocol is as follows:
Step 1: Synthesis of N-methyl-D-glucamine
A solution of D-glucose in an appropriate alcohol solvent is treated with methylamine. The reaction proceeds at room temperature to yield an intermediate which is then catalytically hydrogenated to produce N-methyl-D-glucamine.
Step 2: Synthesis of the Tris-picolylamine (TPA) moiety
The TPA scaffold can be synthesized through the alkylation of 2-(aminomethyl)pyridine with 2-(chloromethyl)pyridine (B1213738) in the presence of a base.
Step 3: Coupling of TPA and Meglumine Derivative to form this compound
A carboxylic acid derivative of TPA is activated and then coupled with N-methyl-D-glucamine. The final product, this compound, is purified using chromatographic techniques.
Mechanism of Action
This compound functions as an MBL inhibitor by chelating the essential zinc ions in the active site of these enzymes. This chelation is time-dependent and leads to the irreversible inhibition of MBL activity. The removal of zinc ions from the active site has been confirmed by biochemical assays.[1] Evidence suggests that this irreversible inhibition may be due to the oxidation of the active site Cys221 residue following zinc removal.[1]
This compound Mechanism of Action
Quantitative Data
In Vitro Activity of this compound in Combination with Meropenem (B701)
The combination of this compound with meropenem significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem against various MBL-producing Enterobacterales.
| Organism (MBL type) | Meropenem MIC (mg/L) | Meropenem + 50 µM this compound MIC (mg/L) |
| E. coli (NDM-1) | 64 | 0.25 |
| K. pneumoniae (NDM-1) | 128 | 0.5 |
| E. cloacae (VIM-1) | 32 | 0.125 |
Table 1: In vitro activity of meropenem in combination with this compound against MBL-producing Enterobacterales.[1]
In Vivo Efficacy of this compound
In a murine neutropenic peritonitis model, the combination of this compound and meropenem demonstrated a significant reduction in bacterial load compared to meropenem alone.
| Treatment Group | Bacterial Load (log10 CFU/mL) in Peritoneal Fluid |
| Vehicle | 8.5 |
| Meropenem (33 mg/kg) | 7.0 |
| Meropenem (33 mg/kg) + this compound (10 mg/kg) | 4.0 |
Table 2: In vivo efficacy of meropenem and this compound combination in a murine peritonitis model against NDM-1-producing K. pneumoniae.[1]
Toxicity Profile
This compound exhibits a favorable toxicity profile with no acute toxicity observed in mice at cumulative dosages up to 128 mg/kg.[1] Furthermore, it showed no significant inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500 µM.[1]
Experimental Protocols
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) are determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing Workflow
In Vivo Efficacy Study (Murine Peritonitis Model)
This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in a neutropenic mouse model of peritonitis.
References
The Discovery and Preclinical Development of ZN148: A Novel Metallo-β-Lactamase Inhibitor for Restoring Carbapenem Efficacy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to global health.[1][2][3] These enzymes effectively neutralize the last line of defense in antibacterial chemotherapy. This document details the discovery and preclinical development of ZN148, a novel, synthetic, and modular MBL inhibitor. This compound acts as a zinc-chelating agent, reversing carbapenem (B1253116) resistance in a broad range of MBL-producing clinical isolates.[1][2][4] This guide will cover the mechanism of action, in vitro and in vivo efficacy, and safety profile of this compound, providing a comprehensive overview for the scientific community.
Introduction: The Challenge of MBL-Mediated Resistance
Carbapenemases, enzymes that inactivate carbapenem antibiotics, are broadly classified into serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[3] While inhibitors for SBLs have been successfully introduced into clinical practice, there are currently no approved direct MBL inhibitors.[1] This creates a critical unmet medical need for new therapies targeting MBL-producing pathogens, which have been classified as "priority pathogens" by the World Health Organization.[1] this compound was developed as a modular synthetic metallo-β-lactamase inhibitor to address this challenge.[1][5]
Mechanism of Action: Zinc Chelation and Enzyme Inhibition
This compound's primary mechanism of action is the inhibition of MBLs through the chelation of zinc ions from the enzyme's active site.[1][2][4] This removal of essential zinc cofactors renders the MBLs inactive, thus protecting carbapenem antibiotics from hydrolysis. Biochemical analyses have demonstrated a time-dependent inhibition of MBLs by this compound.[1][2][4] Interestingly, the addition of exogenous zinc after exposure to this compound only partially restored MBL activity, suggesting a potentially irreversible mechanism of inhibition.[1][2][4] Further investigation using mass spectrometry and molecular modeling has indicated a possible oxidation of the active site Cys221 residue.[1][2][4]
In Vitro Efficacy
This compound has demonstrated potent in vitro activity in combination with carbapenems against a wide array of MBL-producing Gram-negative pathogens.
Potentiation of Meropenem (B701) Activity
In a study involving a large international collection of 234 MBL-producing clinical Enterobacterales strains, this compound at a concentration of 50 μM reduced the meropenem minimum inhibitory concentration (MIC) to susceptible levels (≤2 mg/liter) in over 98% of the strains.[1] The MIC90 for meropenem was reduced from ≥64 mg/liter to 0.5 mg/liter in the presence of this compound.[1] This effect was observed across various MBL variants, including NDM, VIM, and IMP, and was not influenced by the strain background.[1]
| Strain Type | Meropenem MIC90 (mg/liter) | Meropenem + 50µM this compound MIC90 (mg/liter) | Fold Reduction |
| MBL-producing Enterobacterales (n=234) | ≥64 | 0.5 | ≥128 |
| Table 1: In vitro potentiation of meropenem by this compound against MBL-producing Enterobacterales.[1] |
Time-Kill Kinetics
Time-kill assays revealed that this compound restores the bactericidal activity of meropenem.[1] Against an NDM-1-producing Klebsiella pneumoniae strain, meropenem alone had a bacteriostatic effect, with eventual regrowth. In contrast, the combination of meropenem with this compound was bactericidal.[1]
In Vivo Efficacy
The in vivo efficacy of this compound in combination with meropenem was evaluated in a murine neutropenic peritonitis model.
Murine Neutropenic Peritonitis Model
In this model, mice were infected with an NDM-1-producing Klebsiella pneumoniae strain.[4] Treatment with a combination of meropenem and this compound resulted in a significant reduction in bacterial load in both peritoneal fluid and blood compared to treatment with meropenem alone.[3] this compound administered alone did not show any intrinsic antibacterial activity.[3]
| Treatment Group | Bacterial Load Reduction (log10 CFU/mL) | P-value (vs. Meropenem alone) |
| Meropenem (33 mg/kg) + this compound (10 mg/kg) in Peritoneal Fluid | Significant reduction | < 0.0001 |
| Meropenem (33 mg/kg) + this compound (10 mg/kg) in Blood | Significant reduction | < 0.01 |
| Table 2: In vivo efficacy of this compound in a murine peritonitis model.[3] |
Safety and Selectivity
Preclinical safety and selectivity assessments of this compound have been promising.
In Vivo Toxicity
No acute toxicity was observed in a mouse model with cumulative dosages of up to 128 mg/kg.[1][2][4]
Selectivity
This compound demonstrated selectivity for bacterial MBLs.[1] At a concentration of 500 μM, this compound showed no inhibition of the human zinc-containing enzyme glyoxylase II, indicating a specific mode of action.[1][2][4]
Experimental Protocols
Antibacterial Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) were determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1] Two-fold dilutions of carbapenems, both alone and in combination with a fixed concentration of this compound, were prepared in Mueller-Hinton broth. A standardized bacterial inoculum was added to each well, and the plates were incubated. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
In Vivo Murine Peritonitis Model
Neutropenic mice were inoculated intraperitoneally with a suspension of an MBL-producing K. pneumoniae strain.[4] Treatment groups included vehicle control, this compound alone, meropenem alone, and the combination of this compound and meropenem, administered subcutaneously at specified time points post-inoculation.[4] Bacterial loads in peritoneal fluid and blood were determined at the end of the experiment by colony counts.[4]
Conclusion and Future Directions
This compound is a highly promising MBL inhibitor with the potential to restore the clinical utility of carbapenems against resistant Gram-negative pathogens.[1][4] Its potent in vitro and in vivo efficacy, coupled with a favorable preliminary safety profile, demonstrates its potential for further preclinical and clinical development.[1][4] As a modular and synthetically accessible compound, this compound represents a significant advancement in the fight against antimicrobial resistance. The data presented here strongly support the progression of this compound into further preclinical studies to fully characterize its pharmacokinetic and pharmacodynamic properties and to establish its clinical potential.[1]
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
ZN148: A Technical Guide to Reversing Carbapenem Resistance in Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of carbapenem-resistant Gram-negative bacteria presents a critical global health threat, rendering our last-resort antibiotics ineffective. A primary driver of this resistance is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze and inactivate carbapenem (B1253116) antibiotics. ZN148 has emerged as a promising investigational MBL inhibitor designed to restore the efficacy of carbapenems. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comprehensive quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of its functional pathways.
Introduction to this compound
This compound is a modular, synthetic metallo-β-lactamase inhibitor developed to combat carbapenem resistance in Gram-negative pathogens.[1] It is a zinc-chelating agent that functions by targeting the zinc ions essential for the catalytic activity of MBLs.[1][2] Structurally, this compound is composed of a tris-picolylamine (TPA) zinc-chelating moiety covalently linked to a hydrophilic meglumine (B1676163) glucosyl side chain.[2][3] This design aims to reduce the lipophilicity and toxicity associated with the chelator while maintaining potent MBL inhibition.[3] Preclinical studies have demonstrated that this compound can restore the bactericidal activity of meropenem (B701) against a broad range of MBL-producing clinical isolates.[1][3]
Mechanism of Action
The primary mechanism by which Gram-negative bacteria develop resistance to carbapenems is through the production of carbapenemases, which are beta-lactamase enzymes capable of hydrolyzing these antibiotics.[4][5] These are broadly categorized into serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[4] While inhibitors for SBLs are clinically available, there are currently no approved inhibitors for MBLs, making infections with MBL-producing organisms particularly challenging to treat.[3][4]
MBLs, such as New Delhi Metallo-β-lactamase (NDM-1), Verona integron-encoded MBL (VIM), and imipenemase (IMP), utilize one or two zinc ions in their active site to facilitate the hydrolysis of the β-lactam ring in carbapenems.[6] this compound functions as a potent MBL inhibitor through the following proposed mechanism:
-
Zinc Chelation: this compound's TPA scaffold acts as a strong chelator, effectively sequestering the essential zinc ions from the active site of the MBL enzyme.[1][2]
-
Enzyme Inactivation: The removal of these zinc cofactors renders the MBL enzyme catalytically inactive, preventing the hydrolysis of carbapenem antibiotics.[1]
-
Irreversible Inhibition: Evidence suggests that this compound's inhibition is largely irreversible. The addition of exogenous zinc following exposure to this compound only partially restores MBL activity (approximately 30%), indicating a more complex inhibitory mechanism beyond simple zinc removal.[1][3]
-
Potential Oxidation: Mass spectrometry and molecular modeling studies suggest a potential oxidation of the active site cysteine residue (Cys221) in some MBLs after this compound treatment, which could contribute to the irreversible inhibition.[1][3]
By inhibiting MBLs, this compound restores the susceptibility of carbapenem-resistant bacteria to antibiotics like meropenem, allowing them to effectively kill the pathogens.[1]
Quantitative Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Efficacy of this compound in Combination with Meropenem
| Bacterial Species | MBL Type | Meropenem MIC (mg/L) | Meropenem + this compound (50 µM) MIC (mg/L) | Reference |
| Klebsiella pneumoniae | NDM-1 | 32 - 64 | 0.125 | [3] |
| Pseudomonas aeruginosa | VIM-2 | 32 - 64 | 1 | [3] |
| MBL-producing Enterobacterales (n=234) | NDM, VIM, IMP | MIC₉₀ ≥64 | MIC₉₀ 0.5 | [3] |
Table 2: Enzyme Inhibition and Cytotoxicity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC₅₀ (TPA) | 9.8 µM | Human Hepatocarcinoma (HepG2) | [3] |
| This compound Inhibition of Glyoxylase II | No inhibition up to 500 µM | Human Glyoxylase II | [1][3] |
| Acute In Vivo Toxicity | No acute toxicity with cumulative dosages up to 128 mg/kg | Murine Model | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and safety of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of carbapenems with and without this compound is determined using the broth microdilution method according to CLSI guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
Carbapenem antibiotic stock solutions (e.g., meropenem)
-
This compound stock solution
-
Sterile diluents (e.g., saline or PBS)
Protocol:
-
Prepare serial two-fold dilutions of the carbapenem antibiotic in CAMHB in the wells of a 96-well plate.
-
To a parallel set of wells, add the same serial dilutions of the carbapenem and a fixed, sub-inhibitory concentration of this compound (e.g., 50 µM).
-
Prepare a bacterial inoculum suspension and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to all wells containing the antibiotic dilutions (with and without this compound).
-
Include a growth control well (bacteria in CAMHB only) and a sterility control well (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic effect of this compound in combination with a carbapenem over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Carbapenem antibiotic (e.g., meropenem)
-
This compound
-
Sterile culture tubes
-
Shaking incubator
-
Tryptic Soy Agar (B569324) (TSA) plates
-
Sterile saline for dilutions
Protocol:
-
Prepare tubes with CAMHB containing the following:
-
No drug (growth control)
-
Carbapenem alone (at a concentration near the MIC)
-
This compound alone
-
Carbapenem in combination with this compound (at various concentrations)
-
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[7]
In Vivo Efficacy: Murine Neutropenic Peritonitis Model
This animal model evaluates the in vivo efficacy of this compound in combination with a carbapenem in a systemic infection model.
Materials:
-
Female BALB/c or Swiss ICR-strain mice
-
Cyclophosphamide (B585) for inducing neutropenia
-
MBL-producing bacterial strain (e.g., K. pneumoniae NDM-1)
-
Carbapenem antibiotic (e.g., meropenem)
-
This compound
-
Sterile saline for injections and dilutions
-
Hog gastric mucin (optional, to enhance infection)
Protocol:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.
-
On the day of the experiment, infect the mice intraperitoneally with a lethal dose of the MBL-producing bacteria (e.g., 10⁶ CFU). The bacterial inoculum may be suspended in saline or a solution containing hog gastric mucin to enhance virulence.
-
At a specified time post-infection (e.g., 1-2 hours), administer treatment via subcutaneous or intraperitoneal injection. Treatment groups typically include:
-
Vehicle control (e.g., saline)
-
Carbapenem alone
-
This compound alone
-
Carbapenem in combination with this compound
-
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Collect peritoneal fluid and blood samples.
-
Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/mL) in each compartment.
-
Statistical analysis is used to compare the bacterial loads between treatment groups.
Cytotoxicity Assay (HepG2 Cells)
This assay assesses the potential toxicity of this compound against a human liver cell line.
Materials:
-
HepG2 human hepatocarcinoma cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of this compound that reduces cell viability by 50%).
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of action of this compound in reversing carbapenem resistance.
Caption: Experimental workflow for the murine neutropenic peritonitis model.
Conclusion
This compound represents a significant advancement in the fight against antimicrobial resistance. Its novel mechanism of action, targeting the essential zinc ions of MBLs, offers a promising strategy to restore the clinical utility of carbapenems against multidrug-resistant Gram-negative pathogens. The preclinical data to date demonstrate potent in vitro and in vivo efficacy with a favorable safety profile. Further clinical development of this compound is warranted to address the urgent unmet medical need for new treatments for infections caused by MBL-producing bacteria.
References
- 1. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-spectrum β-lactam antibiotics for treating experimental peritonitis in mice due to Klebsiella pneumoniae producing the carbapenemase OXA-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Paradoxical Efficacy of Carbapenems against Carbapenemase-Producing Escherichia coli in a Murine Model of Lethal Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
The Role of Zinc Chelation in the Activity of ZN148: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to global health. These enzymes utilize zinc ions in their active site to hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections. ZN148 is a novel, synthetic MBL inhibitor designed to counteract this resistance mechanism. This technical guide provides an in-depth analysis of this compound's activity, with a core focus on its zinc-chelating properties.
This compound is a modular construct, comprising the zinc chelator Tris-picolylamine (TPA) covalently linked to meglumine, a hydrophilic glucosyl side chain.[1] This design aims to enhance the molecule's pharmacological properties while retaining its ability to target the zinc-dependent active site of MBLs. This document will detail the mechanism of action, experimental validation, and quantitative data supporting the efficacy of this compound as a potent MBL inhibitor.
Mechanism of Action: Zinc Chelation and Irreversible Inhibition
The primary mechanism of action of this compound is the chelation and removal of zinc ions from the active site of MBLs, thereby inactivating the enzyme.[1][2][3] Biochemical analyses have demonstrated a time-dependent inhibition of MBLs by this compound, consistent with the removal of these essential metal cofactors.[1][2][3]
An intriguing aspect of this compound's activity is its suggested irreversible mechanism of inhibition. Following exposure of the MBL VIM-2 to this compound and subsequent addition of exogenous zinc, only about 30% of the enzyme's activity is restored.[1][2][3] This is in stark contrast to inhibition by the general metal chelator EDTA, where activity is almost fully restored upon zinc supplementation.[1] This suggests that this compound's interaction with the MBL active site leads to a more permanent inactivation.
Mass spectrometry studies have provided further insight into this phenomenon. Analysis of VIM-2 incubated with this compound revealed a mass increase, pointing to a potential oxidation of the Cys221 residue in the active site.[1][2][3] It is hypothesized that the chelation of zinc by this compound renders this cysteine residue more susceptible to chemical modification, leading to an irreversible inactivation of the enzyme.[1]
Caption: Proposed mechanism of this compound action on MBLs.
Quantitative Data Summary
The following tables summarize the key quantitative data on the activity of this compound.
Table 1: In Vitro Efficacy of Meropenem (B701) in Combination with this compound against MBL-Producing Enterobacterales
| Bacterial Species | Number of Strains | Meropenem MIC90 (mg/L) | Meropenem + 50 µM this compound MIC90 (mg/L) |
| E. coli | 112 | ≥64 | 0.5 |
| K. pneumoniae | 112 | ≥64 | 0.5 |
| Other Enterobacterales | 10 | ≥64 | 0.5 |
| All Strains | 234 | ≥64 | 0.5 |
Data extracted from a study on a large international collection of MBL-producing clinical Enterobacterales strains.[1]
Table 2: In Vivo Efficacy of Meropenem and this compound Combination in a Murine Peritonitis Model
| Treatment Group | Bacterial Load in Peritoneal Fluid (log10 CFU/mL) | Bacterial Load in Blood (log10 CFU/mL) |
| Vehicle | ~8.5 | ~6.0 |
| Meropenem (33 mg/kg) | ~7.5 | ~5.0 |
| Meropenem (33 mg/kg) + this compound (10 mg/kg) | ~3.5 | ~2.5 |
Data represents the effect on an NDM-1-producing K. pneumoniae strain. The combination treatment resulted in a significantly lower bacterial load compared to meropenem alone (P < 0.0001 in peritoneal fluid, P < 0.01 in blood).[1]
Table 3: Selectivity and Toxicity Profile of this compound
| Assay | This compound Concentration | Observation |
| Human Glyoxylase II Inhibition | 500 µM | No inhibitory activity observed.[1][2][3] |
| In Vivo Acute Toxicity (mice) | Cumulative dosages up to 128 mg/kg | No acute toxicity observed.[1][2][3] |
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing
-
Method: Broth microdilution was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Procedure:
-
A twofold dilution series of carbapenems (meropenem, imipenem, doripenem) was prepared in Mueller-Hinton broth.
-
For combination testing, this compound was added to the wells at a fixed concentration of 50 µM.[1]
-
A bacterial inoculum, standardized to a 0.5 McFarland, was added to each well.
-
Plates were incubated at 35°C for 18-20 hours.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
-
In Vivo Murine Neutropenic Peritonitis Model
-
Animal Model: Female BALB/c or NMRI mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[2]
-
Infection: Mice were inoculated intraperitoneally with approximately 5 x 10^6 CFU of an NDM-1-producing K. pneumoniae strain.[2]
-
Treatment:
-
Endpoint: At 5 hours post-inoculation, bacterial colony counts (CFU) were determined from peritoneal fluid and blood samples.[2]
Caption: Workflow for the in vivo murine peritonitis model.
Human Glyoxylase II Inhibition Assay
-
Objective: To assess the selectivity of this compound for bacterial MBLs over a human zinc-containing enzyme.
-
Enzyme: Recombinant human glyoxylase II.
-
Procedure:
-
The activity of recombinant human glyoxylase II was measured in the presence of varying concentrations of this compound.
-
EDTA, a known strong metal chelator, was used as a positive control for inhibition.
-
Enzyme activity was determined by monitoring the cleavage of a substrate, leading to the production of D-lactate, which is then quantified colorimetrically at 450 nm.[4]
-
Mass Spectrometry for MBL Modification
-
Objective: To investigate the potential covalent modification of MBLs by this compound.
-
Sample Preparation:
-
Analysis:
Conclusion
This compound demonstrates significant promise as a metallo-β-lactamase inhibitor, effectively restoring the in vitro and in vivo activity of carbapenems against resistant Gram-negative bacteria.[1][2][3] Its mechanism of action is rooted in the chelation of essential zinc ions from the MBL active site, leading to enzyme inactivation.[1][2][3] Furthermore, evidence suggests an irreversible mode of inhibition, potentially through the oxidation of a key cysteine residue, which differentiates it from simple metal chelators.[1] The selectivity of this compound for bacterial MBLs over the human enzyme glyoxylase II, coupled with a favorable in vivo safety profile, underscores its therapeutic potential.[1][2][3] Further development of this compound and similar zinc-chelating strategies represents a critical avenue of research in the ongoing battle against antimicrobial resistance.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
An In-depth Technical Guide to the Irreversible Inhibition of Metallo-β-Lactamases by ZN148
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the irreversible inhibition of Metallo-β-Lactamases (MBLs) by the novel inhibitor ZN148. This compound is a promising therapeutic agent capable of restoring carbapenem (B1253116) efficacy against a broad range of MBL-producing Gram-negative pathogens.[1][2][3][4] This document details the quantitative inhibition data, experimental methodologies, and the proposed mechanism of action of this compound.
Quantitative Inhibition Data
This compound demonstrates potent, time-dependent inhibition of MBLs.[1][4] Its efficacy is highlighted by its ability to significantly reduce the Minimum Inhibitory Concentrations (MICs) of carbapenems in MBL-producing bacteria.
Table 1: In Vitro Inactivation Kinetics of this compound against MBLs
| Enzyme | kinact/KI (min-1 mM-1) | KI (μM) |
| VIM-2 | 6.6 | 24 |
| NDM-1 | 0.19 | 310 |
KI represents the inhibitor concentration that leads to half-maximum inactivation, and kinact is the first-order rate constant. The catalytic efficiency of inactivation is given by kinact/KI.[5]
Table 2: Meropenem MICs for MBL-producing Enterobacterales in the Presence and Absence of this compound
| Organism | Meropenem MIC90 (mg/L) | Meropenem + 50 μM this compound MIC90 (mg/L) |
| E. coli (n=112) | ≥64 | 0.5 |
| K. pneumoniae (n=112) | ≥64 | 0.5 |
| Other Enterobacterales (n=10) | ≥64 | 0.25 |
| All Strains (n=234) | ≥64 | 0.5 |
This compound restores the in vitro clinical susceptibility to carbapenems in over 98% of a large international collection of MBL-producing clinical Enterobacterales strains.[1][5]
Mechanism of Irreversible Inhibition
The proposed mechanism of irreversible inhibition by this compound involves a two-step process: initial zinc chelation followed by potential oxidation of a key active site residue.
Caption: Proposed mechanism of irreversible MBL inhibition by this compound.
Biochemical analysis demonstrates that this compound acts as a zinc-chelating agent, removing zinc ions from the active site of MBLs.[1][5] This initial step renders the enzyme inactive. However, the inhibition is not fully reversible by the addition of exogenous zinc, with only about 30% of MBL activity being restored, suggesting a subsequent irreversible event.[1][3][4][5] Mass spectrometry and molecular modeling studies indicate a potential oxidation of the active site Cys221 residue, which would lead to a permanent inactivation of the enzyme.[1][3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Enzyme Kinetics of MBL Inhibition
Caption: Workflow for determining MBL inhibition kinetics.
Objective: To determine the kinetic parameters of MBL inhibition by this compound.
Materials:
-
Purified MBL enzyme (e.g., VIM-2, NDM-1)
-
This compound stock solution
-
Chromogenic β-lactam substrate (e.g., CENTA or nitrocefin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the purified MBL enzyme to each well containing the different concentrations of this compound.
-
Incubate the enzyme-inhibitor mixtures for various time points to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration and incubation time.
-
Plot the observed rate constants against the inhibitor concentrations to determine the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
Mass Spectrometry for Investigating Covalent Modification
Objective: To detect any covalent modification of the MBL enzyme by this compound.
Materials:
-
Purified MBL enzyme
-
This compound
-
Incubation buffer
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Incubate the purified MBL enzyme with a molar excess of this compound in the incubation buffer for a sufficient period to allow for potential covalent modification.
-
As a control, incubate the MBL enzyme under the same conditions without this compound.
-
Desalt the protein samples to remove non-covalently bound molecules and buffer components.
-
Analyze the protein samples by mass spectrometry to determine the precise molecular weight of the enzyme.
-
Compare the mass of the this compound-treated MBL with the untreated control. An increase in mass in the treated sample would indicate covalent binding of the inhibitor or a modification induced by the inhibitor.
Murine Neutropenic Peritonitis Model
Objective: To evaluate the in vivo efficacy of this compound in combination with a carbapenem antibiotic.
Materials:
-
Female BALB/c mice
-
Cyclophosphamide for inducing neutropenia
-
MBL-producing bacterial strain (e.g., K. pneumoniae NDM-1)
-
This compound solution
-
Carbapenem antibiotic (e.g., meropenem)
-
Saline (vehicle control)
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.
-
Infect the neutropenic mice with a lethal dose of the MBL-producing bacterial strain via intraperitoneal injection.
-
At a specified time post-infection, administer treatment to different groups of mice:
-
Group 1: Vehicle control (saline)
-
Group 2: this compound alone
-
Group 3: Carbapenem alone
-
Group 4: this compound in combination with the carbapenem
-
-
At various time points post-treatment, collect peritoneal fluid and blood samples from the mice.
-
Determine the bacterial load (CFU/mL) in the peritoneal fluid and blood by plating serial dilutions on appropriate agar (B569324) plates.
-
Compare the bacterial loads between the different treatment groups to assess the efficacy of the combination therapy.
Conclusion
This compound is a highly effective, irreversible inhibitor of MBLs with a novel mechanism of action. Its ability to restore carbapenem susceptibility in a vast number of clinical isolates, coupled with its in vivo efficacy, makes it a strong candidate for further drug development in the fight against antimicrobial resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel MBL inhibitors.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
ZN148: A Technical Guide to its Efficacy Against Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbapenem (B1253116) resistance in Gram-negative bacteria, primarily driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. This document provides a comprehensive technical overview of ZN148, a novel synthetic metallo-β-lactamase inhibitor. This compound acts as a zinc-chelating agent, effectively neutralizing MBLs and restoring the clinical efficacy of carbapenem antibiotics. This guide details the mechanism of action of this compound, presents quantitative data on its in vitro and in vivo activity against key Gram-negative pathogens, and outlines the experimental protocols for its evaluation.
Introduction
The rise of multidrug-resistant Gram-negative bacteria is a pressing public health crisis. A key mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Metallo-β-lactamases (MBLs) are particularly concerning as they can hydrolyze a broad spectrum of β-lactams, including carbapenems, which are often the last line of defense against serious infections.[1][2][3] Unlike serine-β-lactamases, MBLs utilize zinc ions in their active site for catalysis.[1] Currently, there are no clinically approved MBL inhibitors, creating a critical unmet medical need.[1][2][4]
This compound is a promising MBL inhibitor designed to be used in combination with carbapenems.[1][2][4] Its modular and easy-to-synthesize structure makes it an attractive candidate for further development.[1] This guide synthesizes the available data on this compound to provide a detailed resource for the scientific community.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of metallo-β-lactamases through zinc chelation.[1][2][4] By removing the essential zinc cofactors from the MBL active site, this compound renders the enzyme inactive, thereby protecting carbapenem antibiotics from hydrolysis and restoring their bactericidal activity.[1][2][4]
Biochemical analyses have demonstrated a time-dependent inhibition of MBLs by this compound.[2][4] Studies have shown that this compound removes zinc ions from the active site of MBLs.[2][4] Interestingly, the addition of exogenous zinc after exposure to this compound only partially restores MBL activity (by approximately 30%), suggesting a potentially irreversible mechanism of inhibition.[1][2][4] Further investigation through mass spectrometry and molecular modeling has indicated a possible oxidation of the active site Cys221 residue, contributing to this irreversible inhibition.[1][2][4]
Quantitative Data
In Vitro Efficacy
This compound, in combination with carbapenems, has demonstrated significant efficacy in restoring susceptibility in a large collection of MBL-producing clinical isolates.
Table 1: Meropenem (B701) MIC Reduction in MBL-Producing Enterobacterales
| Strain Collection (n=234) | Meropenem MIC90 (mg/L) | Meropenem + 50 µM this compound MIC90 (mg/L) |
| MBL-producing Enterobacterales | ≥64 | 0.5 |
Data sourced from Samuelsen et al., 2020.[4]
In a study of 234 MBL-producing clinical Enterobacterales strains, the combination of meropenem and this compound reduced the meropenem MIC to susceptible levels (≤2 mg/liter) in over 98% of the isolates.[4]
Table 2: Carbapenem MIC Reduction in E. coli and K. pneumoniae
| Organism (n) | Carbapenem | % Susceptible (Alone) | % Susceptible (+ 50 µM this compound) |
| E. coli & K. pneumoniae (173) | Doripenem (B194130) | <1% | >99% |
| E. coli & K. pneumoniae (173) | Imipenem (B608078) | <1% | >99% |
Data reflects the restoration of susceptibility to susceptible levels. Sourced from Samuelsen et al., 2020.[4]
This compound also potentiated the activity of doripenem and imipenem against MBL-producing E. coli and K. pneumoniae, restoring susceptibility in over 99% of the tested strains.[4]
Table 3: Carbapenem Potentiation in P. aeruginosa and A. baumannii
| Organism (n) | Carbapenem | % Clinical Susceptibility Restored (+ 50 µM this compound) |
| P. aeruginosa (52) | Meropenem | 17% |
| P. aeruginosa (52) | Doripenem | 15% |
| P. aeruginosa (52) | Imipenem | 25% |
| A. baumannii (6) | Meropenem | >2-fold MIC reduction in 4 of 6 strains |
Data sourced from Samuelsen et al., 2020.[4]
While this compound showed less potentiation of carbapenems against MBL-producing P. aeruginosa and A. baumannii, it still restored clinical susceptibility in a notable percentage of P. aeruginosa strains.[4] The reduced effectiveness in these organisms may be due to differences in outer membrane permeability or the presence of efflux pumps.[4]
In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in a murine neutropenic peritonitis model.
Table 4: In Vivo Efficacy of Meropenem and this compound Combination
| Treatment Group | Bacterial Load in Peritoneal Fluid (log10 CFU/mL) | Bacterial Load in Blood (log10 CFU/mL) |
| Vehicle | ~8.5 | ~6.0 |
| Meropenem (33 mg/kg) | ~8.0 | ~5.5 |
| This compound (10 mg/kg) | ~8.5 | ~6.0 |
| Meropenem (33 mg/kg) + this compound (10 mg/kg) | ~4.5 | ~3.0 |
Data are approximations from graphical representations in Samuelsen et al., 2020, against an NDM-1-producing K. pneumoniae strain.[4]
In this model, the combination of meropenem and this compound resulted in a significant reduction in the bacterial load of a meropenem-resistant NDM-1-producing K. pneumoniae strain in both peritoneal fluid (P < 0.0001) and blood (P < 0.01) compared to meropenem treatment alone.[4] this compound administered alone did not show any intrinsic antibacterial activity.[4]
Safety and Selectivity
A crucial aspect of zinc-chelating inhibitors is their selectivity for bacterial enzymes over host metalloenzymes.
-
Human Glyoxylase II Inhibition: this compound showed no inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500 µM.[1][2][4] This indicates a degree of selectivity for bacterial MBLs.[4]
-
In Vivo Tolerance: No acute toxicity was observed in a mouse model with cumulative dosages of this compound up to 128 mg/kg.[1][2][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Preparation of Reagents:
-
Prepare stock solutions of carbapenems (meropenem, imipenem, doripenem) and this compound.
-
Use cation-adjusted Mueller-Hinton broth (CAMHB) as the testing medium.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the carbapenem antibiotics.
-
Add this compound to the wells at a fixed concentration (e.g., 50 µM).[4]
-
-
Inoculum Preparation:
-
Grow bacterial strains to be tested overnight on an appropriate agar (B569324) medium.
-
Prepare a bacterial suspension in saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Incubation:
-
Inoculate the microtiter plates with the bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of ZN148: An In-depth Technical Guide to its Early-Stage Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on ZN148, a promising synthetic metallo-β-lactamase (MBL) inhibitor. This compound has demonstrated significant potential in reversing carbapenem (B1253116) resistance in Gram-negative pathogens, a critical threat to global public health. This document collates and presents key efficacy data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to facilitate further research and development in this critical area.
Core Efficacy Data of this compound
The preclinical efficacy of this compound has been primarily evaluated through its ability to potentiate the activity of carbapenem antibiotics against a wide array of MBL-producing clinical isolates. The following tables summarize the key quantitative findings from these foundational studies.
Table 1: In Vitro Efficacy of this compound in Combination with Meropenem (B701) against MBL-Producing Enterobacterales
| Bacterial Species | Number of Strains | Meropenem MIC90 (mg/L) | Meropenem + 50 µM this compound MIC90 (mg/L) | % Susceptibility Restored |
| E. coli | 112 | ≥64 | 0.5 | >98% |
| K. pneumoniae | 112 | ≥64 | 0.5 | >98% |
| Other Enterobacterales | 10 | ≥64 | 0.5 | >98% |
| All Strains | 234 | ≥64 | 0.5 | >98% |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Susceptibility breakpoint for meropenem is ≤2 mg/L.[1]
Table 2: In Vitro Efficacy of this compound with Doripenem and Imipenem against MBL-Producing E. coli and K. pneumoniae
| Carbapenem | Bacterial Species | Number of Strains | Carbapenem MIC to Susceptible (%) |
| Doripenem | E. coli & K. pneumoniae | 172 | >99% |
| Imipenem | E. coli & K. pneumoniae | 172 | >99% |
[1]
Table 3: In Vivo Efficacy of Meropenem and this compound Combination in a Murine Peritonitis Model
| Treatment Group | Bacterial Load in Peritoneal Fluid (log10 CFU/mL) | Bacterial Load in Blood (log10 CFU/mL) |
| Vehicle (PBS) | ~8.5 | ~6.0 |
| Meropenem (33 mg/kg) | ~8.0 | ~5.5 |
| Meropenem (33 mg/kg) + this compound (10 mg/kg) | <3.0 (P < 0.0001) | <3.0 (P < 0.01) |
Infection model with NDM-1-producing Klebsiella pneumoniae.[1]
Table 4: Biochemical and Safety Profile of this compound
| Parameter | Result |
| Enzyme Inhibition (Ki) | |
| NDM-1 | 310 µM |
| VIM-2 | 24 µM |
| Toxicity | |
| Human Glyoxylase II Inhibition | No inhibition at 500 µM |
| Acute In Vivo Toxicity (mice) | No acute toxicity observed with cumulative dosages up to 128 mg/kg |
Mechanism of Action: A Zinc-Chelating MBL Inhibitor
This compound functions as a potent, irreversible inhibitor of metallo-β-lactamases. Its primary mechanism involves the chelation and removal of zinc ions from the active site of these enzymes, which are essential for their catalytic activity. This inactivation of MBLs restores the efficacy of carbapenem antibiotics, allowing them to effectively target and disrupt bacterial cell wall synthesis.
Biochemical analyses have demonstrated a time-dependent inhibition of MBLs by this compound. Following exposure to this compound, the addition of exogenous zinc only partially restores MBL activity, suggesting an irreversible mode of inhibition.[3] Mass spectrometry and molecular modeling studies further indicate a potential oxidation of the active site cysteine residue (Cys221) after zinc removal, contributing to the irreversible inactivation.[1]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these seminal findings. The following sections outline the protocols for the key in vitro and in vivo experiments.
Antimicrobial Susceptibility Testing (Checkerboard Assay)
This method is employed to determine the Minimum Inhibitory Concentration (MIC) of carbapenems in combination with this compound.
-
Preparation of Reagents : Prepare stock solutions of this compound and the desired carbapenem (e.g., meropenem, imipenem, doripenem) in an appropriate solvent.
-
Microtiter Plate Setup : In a 96-well microtiter plate, perform two-fold serial dilutions of the carbapenem along the x-axis and this compound along the y-axis in Mueller-Hinton broth (MHB).
-
Bacterial Inoculum : Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation : Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis : Determine the MIC as the lowest concentration of the carbapenem, alone or in combination with this compound, that completely inhibits visible bacterial growth.
In Vivo Efficacy Study (Murine Neutropenic Peritonitis Model)
This animal model is utilized to assess the in vivo efficacy of the this compound-carbapenem combination.
-
Animal Model : Female NRMI or BALB/c mice are rendered neutropenic by intraperitoneal (i.p.) injections of cyclophosphamide.[1]
-
Infection : Mice are inoculated i.p. with a lethal dose of a carbapenem-resistant, MBL-producing bacterial strain (e.g., K. pneumoniae).
-
Treatment : At a specified time post-infection (e.g., 1 hour), mice are treated with the vehicle control, carbapenem alone, or the carbapenem-ZN148 combination via subcutaneous (s.c.) injection.
-
Sample Collection and Analysis : At a predetermined endpoint (e.g., 5 hours post-infection), blood and peritoneal fluid are collected to determine the bacterial load (CFU/mL) by plating serial dilutions on appropriate agar (B569324) media.
-
Ethical Considerations : All animal experiments must be conducted in accordance with approved institutional animal care and use committee protocols.
Time-Kill Kinetic Study
This assay evaluates the bactericidal activity of the drug combination over time.
-
Bacterial Culture : An overnight culture of the test organism is diluted to approximately 106 CFU/mL in MHB.
-
Drug Exposure : The bacterial suspension is exposed to fixed concentrations of this compound and varying concentrations of the carbapenem. Control groups include a growth control (no drug) and the carbapenem alone.
-
Sampling and Plating : At various time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria.
-
Data Analysis : The log10 CFU/mL is plotted against time for each treatment condition to visualize the rate and extent of bacterial killing.
Concluding Remarks
The early-stage research on this compound provides a robust foundation for its continued development as a clinical candidate. Its potent in vitro and in vivo efficacy, coupled with a favorable preliminary safety profile, underscores its potential to address the urgent unmet medical need for effective treatments against infections caused by MBL-producing Gram-negative bacteria. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
ZN148: A Comprehensive Analysis of its Metallo-β-Lactamase Inhibitory Spectrum and Mechanism
For Immediate Release
OSLO, Norway – This technical guide provides an in-depth analysis of ZN148, a novel, synthetic metallo-β-lactamase (MBL) inhibitor currently in Phase 1 clinical development.[1] this compound acts as a zinc-chelating agent, effectively reversing carbapenem (B1253116) resistance in a broad range of Gram-negative pathogens.[2][3][4] This document, intended for researchers, scientists, and drug development professionals, details the spectrum of activity, mechanism of action, and key experimental findings for this compound.
Core Mechanism of Action
This compound functions by inhibiting metallo-β-lactamases, enzymes that confer resistance to carbapenem antibiotics by hydrolyzing their β-lactam ring. The inhibitory action of this compound is achieved through chelation and removal of zinc ions from the MBL active site, a process that has been shown to be time-dependent.[2][3][4] Evidence suggests a largely irreversible mechanism of inhibition, as the addition of exogenous zinc only partially restores MBL activity.[2][3][4] Further molecular modeling and mass spectrometry analyses indicate a potential oxidation of the active site cysteine residue (Cys221) following zinc removal.[2][3][4]
Spectrum of Activity
This compound demonstrates significant potentiation of carbapenems against a wide array of MBL-producing Gram-negative bacteria. Its primary activity is against Enterobacterales, with demonstrated efficacy in restoring susceptibility to meropenem (B701), doripenem (B194130), and imipenem (B608078).
Table 1: In Vitro Activity of Meropenem in Combination with this compound (50 μM) against MBL-Producing Enterobacterales
| Organism | Number of Strains | Meropenem MIC Alone (mg/L) | Meropenem + this compound MIC (mg/L) |
| E. coli | 112 | ≥64 (MIC90) | 0.5 (MIC90) |
| K. pneumoniae | 112 | ≥64 (MIC90) | 0.5 (MIC90) |
| Other Enterobacterales | 10 | - | - |
| All Enterobacterales | 234 | ≥64 (MIC90) | 0.5 (MIC90) |
Data extracted from Samuelsen et al., 2020.[2]
In a large international collection of 234 MBL-producing clinical Enterobacterales strains, the combination of meropenem with 50 μM this compound restored clinical susceptibility (MIC ≤2 mg/liter) in over 98% of the isolates.[2][3][4]
Table 2: In Vitro Activity of Doripenem and Imipenem in Combination with this compound (50 μM)
| Organism | Carbapenem | Number of Strains | Carbapenem MIC Alone | Carbapenem + this compound MIC |
| E. coli | Doripenem | 87 | - | - |
| K. pneumoniae | Doripenem | 85 | - | - |
| E. coli | Imipenem | 87 | - | - |
| K. pneumoniae | Imipenem | 85 | - | - |
Detailed MIC values were presented graphically in the source material. The combination consistently and significantly reduced the MICs for both doripenem and imipenem against the tested strains.[2]
The effectiveness of this compound is less pronounced against P. aeruginosa and A. baumannii, potentially due to differences in outer membrane permeability or the presence of efflux pumps.[3]
In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in a murine neutropenic peritonitis model. In this model, co-administration of this compound (10 mg/kg) with meropenem (33 mg/kg) significantly reduced the bacterial load of a meropenem-resistant NDM-1-producing Klebsiella pneumoniae strain in both peritoneal fluid and blood compared to meropenem treatment alone.[2][3]
Selectivity and Toxicological Profile
This compound exhibits a favorable safety profile. It shows no inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500 μM, indicating selectivity for bacterial MBLs.[2][3][4][5] Furthermore, no acute toxicity was observed in a mouse model with cumulative dosages up to 128 mg/kg.[2][3][4][5] this compound itself does not possess any intrinsic antibacterial activity at concentrations up to 500 μM.[3]
Experimental Protocols
Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) of carbapenems alone and in combination with this compound were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]
References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nva.sikt.no [nva.sikt.no]
Methodological & Application
ZN148: Application Notes and Protocols for In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZN148 is a promising, synthetic, modular metallo-β-lactamase (MBL) inhibitor.[1][2][3][4] It acts as a zinc-chelating agent, effectively reversing carbapenem (B1253116) resistance in a broad range of Gram-negative pathogens.[1][2][3][4] In vitro studies have demonstrated its ability to restore the bactericidal activity of carbapenems, such as meropenem, against MBL-producing clinical isolates.[1][3] This document provides detailed protocols for the in vitro evaluation of this compound, based on established methodologies. It also presents key quantitative data and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound functions by targeting the zinc ions essential for the catalytic activity of metallo-β-lactamases (MBLs). These enzymes are a primary cause of carbapenem resistance in Gram-negative bacteria. The proposed mechanism involves this compound chelating and removing zinc from the MBL active site, leading to time-dependent, irreversible inhibition of the enzyme.[1][2][3] This inactivation of MBLs restores the efficacy of carbapenem antibiotics, allowing them to effectively target and kill the resistant bacteria.[1][2][3][4]
Caption: Mechanism of this compound action.
Quantitative In Vitro Data
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Enzyme Inhibition Kinetics of this compound [1]
| Enzyme | kinact (min-1) | KI (mM) | kinact/KI (min-1mM-1) |
| VIM-2 | - | - | 6.6 |
| NDM-1 | - | - | 0.19 |
KI represents the inhibitor concentration for half-maximum inactivation, kinact is the first-order rate constant, and kinact/KI indicates catalytic efficiency. Data for kinact and KI were not individually provided in the source material.
Table 2: Inhibition Constant (Ki) of this compound [5][6][7][8]
| Enzyme | Ki (µM) |
| NDM-1 | 310 |
| VIM-2 | 24 |
Table 3: In Vitro Cytotoxicity of this compound [1]
| Cell Line | IC50 (µM) |
| HepG2 (Human Hepatocarcinoma) | >100 |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
This protocol determines the Minimum Inhibitory Concentration (MIC) of carbapenems in combination with this compound against MBL-producing bacterial strains.
Materials:
-
MUELLER-HINTON BROTH (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (0.5 McFarland standard)
-
Carbapenem antibiotic (e.g., meropenem) stock solution
-
This compound stock solution
-
Incubator (35°C)
Procedure:
-
Prepare two-fold serial dilutions of the carbapenem antibiotic in MHB in the 96-well plates.
-
For the combination testing, add a fixed concentration of this compound (e.g., 50 µM) to each well containing the serially diluted carbapenem.[1][3]
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well.
-
Inoculate the wells with the bacterial suspension.
-
Incubate the plates at 35°C for 18-20 hours.[6]
-
The MIC is determined as the lowest concentration of the carbapenem (in the presence of this compound) that shows no visible bacterial growth.[6]
Caption: Antimicrobial Susceptibility Testing workflow.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound in combination with a carbapenem over time.
Materials:
-
MHB or appropriate broth medium
-
Bacterial culture in logarithmic growth phase
-
Carbapenem antibiotic (e.g., meropenem)
-
This compound
-
Shaking incubator
-
Agar (B569324) plates for colony counting
-
Spectrophotometer
Procedure:
-
Grow a bacterial culture to the early logarithmic phase.
-
Dilute the culture in fresh broth to a starting concentration of approximately 1 x 106 CFU/mL.
-
Set up different experimental flasks:
-
Incubate the flasks in a shaking incubator at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable colony counts (CFU/mL).
-
Incubate the plates overnight and count the colonies.
-
Plot the log10 CFU/mL against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nva.sikt.no [nva.sikt.no]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design Using ZN148 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZN148 is a promising synthetic metallo-β-lactamase (MBL) inhibitor designed to combat carbapenem (B1253116) resistance in Gram-negative bacteria.[1][2][3][4][5][6] By chelating zinc ions essential for MBL activity, this compound restores the efficacy of carbapenem antibiotics such as meropenem (B701) against resistant pathogens.[1][2][3][4] These application notes provide detailed protocols for in vivo experimental design in mice to evaluate the efficacy and safety of this compound, based on published preclinical studies.
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of metallo-β-lactamases (MBLs), a class of enzymes that confer resistance to β-lactam antibiotics, including carbapenems. This inhibition is achieved through the chelation of zinc ions from the MBL active site, rendering the enzyme inactive.[1][2][3][4] The restoration of carbapenem activity allows these antibiotics to effectively target and kill the resistant bacteria.[1]
Caption: Mechanism of this compound in restoring carbapenem efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in mice.
Table 1: In Vivo Efficacy of this compound in Combination with Meropenem
| Parameter | Details | Reference |
| Mouse Model | Murine Neutropenic Peritonitis | [1][2] |
| Mouse Strain | NMRI | [1][2] |
| Pathogen | NDM-1-producing Klebsiella pneumoniae | [1][2] |
| Inoculum | ~5 x 10^6 CFU, intraperitoneal (i.p.) | [1] |
| This compound Dosage | 10, 33, or 100 mg/kg, subcutaneous (s.c.) | [1] |
| Meropenem Dosage | 33 mg/kg, subcutaneous (s.c.) | [1] |
| Treatment Schedule | This compound at 1h post-inoculation; Meropenem at 1.5h post-inoculation | [1] |
| Primary Endpoint | Colony Forming Units (CFU) in peritoneal fluid and blood at 5h post-inoculation | [1] |
| Results | Combination therapy significantly reduced CFU in both peritoneal fluid (p < 0.0001) and blood (p < 0.01) compared to meropenem alone. | [1] |
Table 2: Acute Toxicity of this compound in Mice
| Parameter | Details | Reference |
| Mouse Strain | Female BALB/c | [1][2] |
| Dosing Regimen | Weekly doubling of single doses from 4 mg/kg up to 128 mg/kg | [1][2] |
| Cumulative Dose | 252 mg/kg over 7 weeks | [1] |
| Administration Route | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | [1][2] |
| Monitored Parameters | Clinical signs (hair loss, immobility, prostration), body weight | [1] |
| Results | No acute toxicity, significant clinical signs, or weight loss (>10%) observed. | [1][2] |
Experimental Protocols
Protocol 1: Murine Neutropenic Peritonitis Model for Efficacy Testing
This protocol details the methodology for evaluating the in vivo efficacy of this compound in combination with a carbapenem antibiotic against a carbapenem-resistant bacterial strain.
Materials:
-
Female NMRI mice
-
Cyclophosphamide
-
NDM-1-producing Klebsiella pneumoniae
-
This compound
-
Meropenem
-
Phosphate-buffered saline (PBS)
-
Sterile saline
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide.
-
Bacterial Inoculation: Inoculate mice i.p. with approximately 5 x 10^6 CFU of NDM-1-producing K. pneumoniae.
-
Drug Administration:
-
At 1 hour post-inoculation, administer this compound (10, 33, or 100 mg/kg) or vehicle (PBS) via subcutaneous (s.c.) injection in the neck region.
-
At 1.5 hours post-inoculation, administer meropenem (33 mg/kg) or vehicle s.c.
-
-
Sample Collection: At 5 hours post-inoculation, anesthetize the mice. Collect blood via axillary cutdown. Euthanize the mice and inject 2 ml of sterile saline i.p. to sample the peritoneal fluid.
-
Bacterial Quantification: Determine the colony counts (CFU/ml) in both blood and peritoneal fluid samples.
Caption: Workflow for the murine neutropenic peritonitis model.
Protocol 2: Maximum Tolerated Dose (MTD) Study for Toxicity Assessment
This protocol outlines a method to determine the acute toxicity and tolerability of this compound in mice.
Materials:
-
Female BALB/c mice
-
This compound
-
Vehicle control (e.g., PBS)
Procedure:
-
Animal Acclimation: Acclimate female BALB/c mice to the facility for a minimum of one week.
-
Dose Escalation:
-
Divide mice into treatment and control groups.
-
Administer this compound via i.p. or s.c. injection.
-
Begin with a starting dose (e.g., 4 mg/kg) and double the dose weekly in the absence of significant toxicity.
-
Continue dose escalation up to a maximum dose (e.g., 128 mg/kg).
-
-
Monitoring:
-
Observe mice daily for any clinical signs of toxicity, including but not limited to hair loss, bristly hair, immobility, and prostration.
-
Record the body weight of each mouse at least twice weekly.
-
-
Endpoint: The MTD is reached when significant toxicity or a greater than 10% loss of initial body weight is observed. The study concludes after a defined period (e.g., 7 weeks) if no significant toxicity is observed at the maximum dose.
Caption: Logical flow of the maximum tolerated dose study.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound in murine models. These guidelines, based on established preclinical research, will aid scientists and researchers in designing robust experiments to further investigate the therapeutic potential of this compound as a crucial agent in overcoming carbapenem resistance.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo | Semantic Scholar [semanticscholar.org]
- 5. nva.sikt.no [nva.sikt.no]
- 6. nva.sikt.no [nva.sikt.no]
ZN148 Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZN148 is a promising investigational metallo-β-lactamase (MBL) inhibitor.[1][2][3][4][5] It acts as a zinc-chelating agent, effectively reversing carbapenem (B1253116) resistance in Gram-negative pathogens.[1][2][3][4][5] By inhibiting MBLs, this compound restores the efficacy of carbapenem antibiotics, such as meropenem (B701), against otherwise resistant bacterial strains.[1][2][4] This document provides detailed application notes and protocols for the dosage and administration of this compound in animal models, based on preclinical studies.
Mechanism of Action
This compound functions by targeting the zinc ions essential for the catalytic activity of metallo-β-lactamases. Its mechanism involves a time-dependent inhibition and removal of zinc ions from the MBL active site.[1][2][3] Evidence suggests a potentially irreversible inhibition mechanism, possibly through the oxidation of the active site Cys221 residue.[1][2][3] This action restores the susceptibility of MBL-producing bacteria to carbapenem antibiotics.
Data Presentation
In Vivo Efficacy and Dosage in Murine Peritonitis Model
The following table summarizes the dosage and administration of this compound in combination with meropenem in a neutropenic murine peritonitis model infected with NDM-1-producing Klebsiella pneumoniae.
| Parameter | Vehicle Control | Meropenem Alone | This compound + Meropenem |
| This compound Dosage | N/A | N/A | 10 mg/kg, 33 mg/kg, or 100 mg/kg[2][5] |
| Meropenem Dosage | N/A | 33 mg/kg[1][5] | 33 mg/kg[1][5] |
| Administration Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) | Subcutaneous (s.c.)[2][5] |
| Timing of Admin. | 1h post-infection | 1.5h post-infection | This compound: 1h post-infectionMeropenem: 1.5h post-infection[5] |
| Outcome | Bacterial growth | No significant reduction in CFU | Significant reduction in CFU in peritoneal fluid and blood[2][5] |
Acute Toxicity in Mice
This compound has been shown to be well-tolerated in mice with no observed acute toxicity.
| Animal Model | Administration Route | Dosing Regimen | Observation |
| Female BALB/c Mice | Intraperitoneal (i.p.) | Weekly escalating doses from 4 to 128 mg/kg | No weight loss or behavioral changes observed[1] |
Experimental Protocols
Murine Neutropenic Peritonitis Model
This protocol details the in vivo efficacy study of this compound in combination with meropenem.
1. Animal Model:
-
Species: NMRI or BALB/c mice.
-
Condition: Neutropenic. This can be induced by intraperitoneal injections of cyclophosphamide.
2. Bacterial Strain:
-
NDM-1-producing Klebsiella pneumoniae (e.g., strain 50752501).
3. Inoculum Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase in appropriate broth.
-
Wash and dilute the bacterial suspension in sterile saline to achieve a final concentration for inoculation.
4. Infection:
-
Inoculate mice intraperitoneally (i.p.) with approximately 5 x 10⁶ CFU of the bacterial suspension.[2]
5. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., PBS).
-
Meropenem: Dissolve in a suitable vehicle (e.g., PBS).
-
Administration:
6. Sample Collection and Analysis:
-
Collect blood via axillary cutdown.[2]
-
Euthanize the mice and collect peritoneal fluid by washing the peritoneal cavity with sterile saline.[2]
-
Perform serial dilutions of blood and peritoneal fluid and plate on appropriate agar (B569324) to determine bacterial colony-forming units (CFU).
Concluding Remarks
This compound demonstrates significant potential as a co-therapeutic agent with carbapenems for treating infections caused by MBL-producing Gram-negative bacteria. The provided protocols and data serve as a guide for researchers designing further preclinical and efficacy studies. It is crucial to adhere to institutional and national guidelines for animal experimentation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo | Semantic Scholar [semanticscholar.org]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Broth Microdilution Assays for ZN148 Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro susceptibility of Gram-negative bacteria to carbapenems in combination with the metallo-β-lactamase (MBL) inhibitor, ZN148, using the broth microdilution method.
Introduction
This compound is a novel, synthetic MBL inhibitor that functions by chelating zinc ions essential for the catalytic activity of MBLs.[1][2][3] These enzymes are a primary mechanism of resistance to carbapenem (B1253116) antibiotics in many Gram-negative pathogens. By inhibiting MBLs, this compound has been shown to restore the antibacterial activity of carbapenems against MBL-producing clinical isolates.[1][2][3] This document outlines the standardized procedure for performing broth microdilution assays to evaluate the potentiation effect of this compound on carbapenems. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[4][5][6]
Principle of the Method
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[7][8][9] This protocol adapts the method to assess the synergistic activity of a carbapenem antibiotic (e.g., meropenem) when combined with a fixed concentration of this compound. Serial twofold dilutions of the carbapenem are prepared in a 96-well microtiter plate containing a standardized bacterial inoculum and a constant concentration of this compound. The plates are incubated, and the MIC is determined as the lowest concentration of the carbapenem that inhibits visible bacterial growth.
Materials and Reagents
-
This compound (prepare stock solution)
-
Carbapenem antibiotic (e.g., meropenem (B701), imipenem) (prepare stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (clinical isolates or reference strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Multichannel pipette (optional)
-
Sterile reservoirs
Experimental Protocols
Preparation of Reagents
4.1.1. This compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile deionized water or PBS) to create a high-concentration stock solution (e.g., 10 mM or 5 mg/mL). The compound exhibits very high aqueous solubility.[1]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer.
4.1.2. Carbapenem Stock Solution:
-
Prepare the carbapenem stock solution according to the manufacturer's instructions or CLSI guidelines.
-
Sterilize and store as described for the this compound stock solution.
4.1.3. Working Solutions:
-
On the day of the experiment, thaw the stock solutions.
-
Prepare intermediate dilutions of the carbapenem and this compound in CAMHB to achieve the desired concentrations for the assay. For this compound, a fixed concentration of 50 µM has been shown to be effective in potentiating meropenem activity.[1][3]
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay Procedure
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the carbapenem working solution to the first column of wells, resulting in the highest desired concentration.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down to the desired final concentration. Discard 50 µL from the last column containing the antibiotic.
-
Add 50 µL of the this compound working solution to each well to achieve the final fixed concentration (e.g., 50 µM).
-
Inoculate each well with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 150 µL.
-
Include appropriate controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
This compound Control: Wells containing CAMHB, this compound at the fixed concentration, and the bacterial inoculum (to confirm no intrinsic antibacterial activity of this compound).[1]
-
Carbapenem Only Control: A separate plate or set of rows with serial dilutions of the carbapenem without this compound.
-
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a button at the bottom of the well).
-
The MIC is the lowest concentration of the carbapenem that shows no visible growth.
-
Compare the MIC of the carbapenem alone with the MIC of the carbapenem in the presence of this compound. A significant reduction in the MIC in the presence of this compound indicates potentiation.
Data Presentation
Quantitative data from broth microdilution assays should be summarized in a clear and structured table for easy comparison.
Table 1: Example of MIC Data for Meropenem in Combination with this compound against MBL-producing K. pneumoniae
| Strain ID | Meropenem MIC (µg/mL) | Meropenem + this compound (50 µM) MIC (µg/mL) | Fold Reduction in MIC |
| KP-NDM-1 | 64 | 1 | 64 |
| KP-VIM-2 | 32 | 0.5 | 64 |
| KP-IMP-4 | 128 | 2 | 64 |
| ATCC BAA-1705 | 16 | 0.25 | 64 |
| ATCC BAA-1706 | >128 | 4 | >32 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for this compound Broth Microdilution Assay.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound Action.
Quality Control
Adherence to CLSI guidelines for antimicrobial susceptibility testing is recommended.[8] Quality control should be performed with each test run using standard, well-characterized bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853). The MIC values for these strains should fall within the acceptable ranges as defined by CLSI. For MBL-producing control strains, consider using well-characterized clinical isolates or commercially available strains expressing known MBLs (e.g., NDM, VIM, IMP).
Safety Precautions
Standard microbiological laboratory safety practices should be followed when handling bacterial cultures. All work should be performed in a biological safety cabinet. Personal protective equipment (PPE), including lab coats, gloves, and eye protection, should be worn at all times. All contaminated materials should be decontaminated before disposal.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Time-Kill Curve Assays to Evaluate ZN148 Bactericidal Activity
Introduction
Time-kill curve assays are fundamental in vitro pharmacodynamic studies used to assess the antimicrobial activity of a compound over time.[1][2] These assays provide crucial information on the rate and extent of bacterial killing, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[2][3] An agent is typically considered bactericidal if it causes a ≥3-log10 (or 99.9%) reduction in the colony-forming units (CFU/mL) of the initial inoculum.[2] This application note provides a detailed protocol for performing a time-kill curve assay to evaluate the bactericidal activity of ZN148, a novel investigational antimicrobial agent.
Principle of the Assay
The time-kill curve assay involves exposing a standardized bacterial inoculum to various concentrations of an antimicrobial agent in a liquid medium.[1] At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from the test cultures, serially diluted, and plated on agar (B569324).[1][4] After incubation, the resulting colonies are counted to determine the number of viable bacteria (CFU/mL). The data is then plotted as log10 CFU/mL versus time to visualize the killing kinetics of the compound.[3][4]
Application Note: Bactericidal Activity of this compound against Staphylococcus aureus
This section summarizes the evaluation of the bactericidal activity of this compound against Staphylococcus aureus ATCC 29213. The Minimum Inhibitory Concentration (MIC) of this compound against this strain was predetermined to be 8 µg/mL. The time-kill assay was performed using this compound concentrations at 0.5x, 1x, 2x, and 4x the MIC.
Data Presentation
The results of the time-kill assay are summarized in the table below, showing the mean log10 CFU/mL at each time point.
| Treatment Group | 0 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |
| Growth Control | 5.72 | 6.85 | 7.91 | 8.84 | 9.15 |
| This compound (0.5x MIC) | 5.71 | 5.65 | 5.58 | 5.45 | 5.32 |
| This compound (1x MIC) | 5.73 | 5.12 | 4.65 | 3.98 | 3.15 |
| This compound (2x MIC) | 5.72 | 4.21 | 3.15 | 2.54 | <2.00 |
| This compound (4x MIC) | 5.71 | 3.58 | 2.43 | <2.00 | <2.00 |
Interpretation of Results
-
Growth Control: Showed normal bacterial growth over the 24-hour period.
-
0.5x MIC this compound: Exhibited a bacteriostatic effect, with a minimal reduction in bacterial count compared to the initial inoculum.
-
1x MIC and 2x MIC this compound: Demonstrated a clear bactericidal effect, although the 3-log10 reduction was not achieved at 1x MIC within 24 hours. The 2x MIC concentration achieved a bactericidal level between 4 and 8 hours.
-
4x MIC this compound: Showed rapid bactericidal activity, achieving a ≥3-log10 reduction in CFU/mL within 8 hours of exposure.
Detailed Experimental Protocol
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the bactericidal activity of antimicrobial agents.[4][5]
Materials and Reagents
-
Test Organism (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
This compound analytical powder
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
0.5 McFarland turbidity standard
-
Sterile culture tubes, flasks, and micropipette tips
-
Sterile spreaders
Equipment
-
Incubator (35 ± 2°C)
-
Shaking incubator (optional, for aeration)
-
Spectrophotometer or turbidimeter
-
Vortex mixer
-
Calibrated micropipettes
-
Biological safety cabinet
-
Automated colony counter (optional)
Experimental Workflow Diagram
Caption: Workflow of the time-kill curve assay.
Step-by-Step Procedure
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[1]
-
Dilute this suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.
-
-
Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Make serial dilutions in CAMHB to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Also prepare a "growth control" tube containing only CAMHB and no this compound.
-
-
Assay Procedure:
-
Dispense the appropriate volume of each this compound concentration and the growth control into sterile tubes or flasks.
-
Add the prepared bacterial inoculum to each tube to reach the final target starting density of ~5 x 10^5 CFU/mL.
-
Mix well and immediately remove the "0 hour" time point sample.
-
-
Sampling and Plating:
-
At each designated time point (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.[1]
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. The dilution range should be adjusted based on the expected bacterial count.
-
Plate 100 µL of the appropriate dilutions onto agar plates. For tubes with high this compound concentrations where low bacterial counts are expected, it may be necessary to plate the undiluted sample.
-
Spread the inoculum evenly over the surface of the agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are large enough to be counted accurately.
-
Count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.
-
Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies) x (Dilution factor) / (Volume plated in mL)
-
Data Analysis
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL on the Y-axis against time on the X-axis for each this compound concentration and the growth control.
-
Determine the bactericidal activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum (time 0) is considered bactericidal.[4] A <3-log10 reduction is considered bacteriostatic.
Hypothetical Mechanism of Action for this compound
For illustrative purposes, we propose that this compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and segregation. This dual-target mechanism leads to the rapid cessation of DNA synthesis and subsequent cell death.
Signaling Pathway Diagram
Caption: this compound's proposed mechanism of action.
References
Application Notes and Protocols for Studying Metallo-β-Lactamase Kinetics Using ZN148
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metallo-β-lactamases (MBLs) are a critical threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative bacteria.[1][2][3] Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[3] The development of potent and specific MBL inhibitors is a crucial strategy to combat this resistance mechanism.
ZN148 is a promising synthetic, modular MBL inhibitor that functions through zinc chelation.[1][2] Biochemical analyses have demonstrated that this compound exhibits time-dependent inhibition of MBLs, removing zinc ions from the active site and suggesting a potentially irreversible mechanism of action.[1][2] This compound has been shown to restore the in vitro and in vivo efficacy of carbapenems, such as meropenem (B701), against a broad range of MBL-producing clinical isolates.[1][2]
These application notes provide detailed protocols for utilizing this compound as a tool to study the kinetics and inhibition of MBLs, offering valuable insights for researchers in the fields of antimicrobial resistance and drug development.
Data Presentation
Table 1: In Vitro Inactivation Kinetics of this compound against Metallo-β-Lactamases
| Metallo-β-Lactamase | kinact/KI (min-1 mM-1) |
| VIM-2 | 6.6 |
| NDM-1 | 0.19 |
| Data sourced from biochemical assays demonstrating the time-dependent inhibition of MBLs by this compound.[2] |
Table 2: Meropenem MIC Values in the Presence and Absence of this compound
| Organism Type | Meropenem MIC90 (mg/L) | Meropenem + this compound (50 µM) MIC90 (mg/L) |
| MBL-producing Enterobacterales | ≥64 | 0.5 |
| Data from a study on a large international collection of MBL-producing clinical Enterobacterales strains.[2] |
Experimental Protocols
Determination of Time-Dependent Inhibition Kinetics of MBLs by this compound
This protocol outlines the procedure to determine the inactivation rate constant (kinact) and the inhibitor concentration that leads to half-maximum inactivation (KI) for this compound against a purified MBL, such as VIM-2 or NDM-1.
Materials:
-
Purified MBL enzyme (e.g., VIM-2, NDM-1)
-
This compound stock solution (in DMSO or appropriate buffer)
-
Nitrocefin (B1678963) stock solution (a chromogenic β-lactamase substrate)[4][5][6]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the purified MBL enzyme in assay buffer to a final concentration suitable for the assay (e.g., 1-10 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Prepare a working solution of nitrocefin in the assay buffer. The final concentration in the assay should be at or near the Michaelis constant (Km) for the specific MBL to ensure sensitivity to inhibition.[7]
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay. The concentration range should bracket the expected KI value.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the MBL enzyme solution.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the nitrocefin working solution to all wells.
-
Immediately begin monitoring the change in absorbance at 490 nm over time using a spectrophotometer. Record data at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial velocity (rate of nitrocefin hydrolysis) from the linear portion of the absorbance versus time plot.
-
Plot the natural logarithm of the remaining enzyme activity (or initial velocity) against the pre-incubation time for each this compound concentration. The slope of this plot will give the observed inactivation rate constant (kobs).
-
Plot the kobs values against the corresponding this compound concentrations.
-
Fit the data to the following equation to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration.
-
The second-order rate constant, kinact/KI, represents the efficiency of enzyme inactivation.
-
Analysis of Zinc Removal from MBLs by this compound using ICP-MS
This protocol describes how to quantify the amount of zinc removed from an MBL by this compound using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Materials:
-
Purified MBL enzyme (e.g., VIM-2, NDM-1) in a zinc-depleted buffer (e.g., Chelex-treated HEPES)
-
This compound stock solution
-
Zinc-depleted buffer (e.g., 50 mM HEPES, pH 7.5, treated with Chelex resin)
-
Centrifugal filter units (with a molecular weight cutoff appropriate to retain the MBL)
-
High-purity nitric acid (for sample digestion)
-
ICP-MS instrument
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified MBL in zinc-depleted buffer. The protein concentration should be accurately determined.
-
Incubate the MBL solution with a molar excess of this compound (e.g., 5-10 fold molar excess) for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
As a control, prepare an identical MBL solution without this compound.
-
Separate the MBL from the unbound this compound and removed zinc ions using a centrifugal filter unit. Wash the retained MBL several times with zinc-depleted buffer to ensure complete removal of unbound components.
-
Collect the final, washed MBL sample.
-
-
Sample Digestion:
-
Accurately measure the volume of the MBL samples (both treated and control).
-
Digest the protein samples by adding high-purity nitric acid and heating according to standard protocols for protein digestion for ICP-MS analysis. This step is crucial to liberate the zinc ions from the protein for accurate measurement.
-
-
ICP-MS Analysis:
-
Prepare a series of zinc standards of known concentrations to generate a calibration curve.
-
Analyze the digested MBL samples and the zinc standards using an ICP-MS instrument to determine the concentration of zinc in each sample.
-
-
Data Analysis:
-
Using the calibration curve, determine the zinc concentration in the this compound-treated and control MBL samples.
-
Calculate the molar ratio of zinc to protein for both the control and the this compound-treated samples.
-
The difference in the zinc-to-protein molar ratio between the control and the treated sample represents the amount of zinc removed by this compound.
-
Determination of Meropenem MIC in Combination with this compound
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the minimum inhibitory concentration (MIC) of meropenem in combination with a fixed concentration of this compound against MBL-producing bacterial strains.[2][8][9]
Materials:
-
MBL-producing bacterial strains (e.g., clinical isolates of E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of this compound in CAMHB to achieve a final concentration of 50 µM in all wells of the microtiter plate.[2]
-
Prepare a series of two-fold serial dilutions of meropenem in CAMHB containing 50 µM this compound. The concentration range should be appropriate to determine the MIC (e.g., from 128 µg/mL down to 0.06 µg/mL).
-
As a control, prepare a parallel set of meropenem dilutions in CAMHB without this compound.
-
-
Inoculum Preparation:
-
From a fresh culture of the test organism, prepare a bacterial suspension in sterile saline or CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Assay Protocol:
-
Dispense the meropenem-ZN148 and meropenem-only solutions into the wells of the 96-well plates.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (bacteria in CAMHB with 50 µM this compound but no meropenem) and a sterility control well (uninoculated CAMHB with 50 µM this compound).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth. The MIC is defined as the lowest concentration of meropenem that completely inhibits visible growth.
-
Compare the MIC of meropenem in the presence of this compound to the MIC of meropenem alone to determine the fold-reduction in MIC and the synergistic effect of this compound.
-
Mandatory Visualization
Caption: Mechanism of this compound-mediated MBL inhibition and restoration of carbapenem activity.
Caption: Experimental workflow for determining the time-dependent inhibition kinetics of MBLs by this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of meropenem with this compound.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nitrocefin.com [nitrocefin.com]
- 6. Modeling the Transient Kinetics of the L1 Metallo-β-Lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
Application of ZN148 in Multi-Drug Resistant Bacteria Research
Application Note & Protocol
Introduction
The rise of multi-drug resistant (MDR) bacteria, particularly Gram-negative pathogens, poses a significant threat to global health. A primary mechanism of resistance against β-lactam antibiotics, including carbapenems, is the production of β-lactamase enzymes. Metallo-β-lactamases (MBLs) are a class of these enzymes that utilize zinc ions for their catalytic activity and can hydrolyze a broad spectrum of β-lactam antibiotics.[1][2] Currently, there are no clinically approved inhibitors of MBLs, limiting treatment options for infections caused by MBL-producing bacteria.[3][4]
ZN148 is a synthetic, zinc-chelating MBL inhibitor designed to address this therapeutic gap.[4] It functions by inactivating MBL enzymes through the removal of zinc ions from their active site, thereby restoring the antibacterial efficacy of carbapenems.[4][5] this compound itself does not possess intrinsic antibacterial activity.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the study of MDR bacteria.
Mechanism of Action
This compound acts as an inhibitor of metallo-β-lactamases (MBLs). The proposed mechanism involves the chelation and removal of zinc ions that are essential for the catalytic activity of these enzymes.[4][5] Biochemical analyses have shown a time-dependent inhibition of MBLs by this compound.[4] Interestingly, the addition of exogenous zinc after this compound exposure only partially restores MBL activity, suggesting a potentially irreversible mechanism of inhibition, which may involve the oxidation of the active site cysteine residue (Cys221).[4][5]
Figure 1: Mechanism of action of this compound in overcoming MBL-mediated carbapenem resistance.
Data Presentation
In Vitro Efficacy of this compound in Combination with Meropenem (B701)
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of meropenem with and without this compound against various MBL-producing Gram-negative bacteria.
| Bacterial Species | MBL Type | Meropenem MIC (mg/L) | Meropenem + this compound (50 µM) MIC (mg/L) | Reference |
| K. pneumoniae | NDM-1 | 32 - 64 | 0.125 | [3] |
| P. aeruginosa | VIM-2 | 32 - 64 | 1 | [3] |
| MBL-producing Enterobacterales (n=234) | NDM, VIM, IMP variants | MIC₉₀ ≥64 | MIC₉₀ 0.5 | [3] |
| MBL-producing E. coli and K. pneumoniae (n=173) with doripenem | NDM, VIM, IMP variants | - | >99% restored to susceptible levels | [3] |
| MBL-producing E. coli and K. pneumoniae (n=173) with imipenem | NDM, VIM, IMP variants | - | >99% restored to susceptible levels | [3] |
In Vivo Efficacy of this compound in a Murine Peritonitis Model
The combination of this compound and meropenem has demonstrated significant efficacy in a murine neutropenic peritonitis model against an NDM-1-producing K. pneumoniae strain.
| Treatment Group | Bacterial Load (CFU/mL) in Peritoneal Fluid | Bacterial Load (CFU/mL) in Blood | Statistical Significance (vs. Meropenem alone) | Reference |
| Meropenem (33 mg/kg) + this compound (10 mg/kg) | Significantly Lower | Significantly Lower | P < 0.0001 (Peritoneal Fluid), P < 0.01 (Blood) | [3] |
| This compound alone | No reduction compared to vehicle | No reduction compared to vehicle | - | [3] |
Experimental Protocols
A generalized workflow for evaluating the efficacy of this compound is presented below.
Figure 2: General experimental workflow for the evaluation of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is to determine the MIC of a carbapenem antibiotic in combination with this compound against a bacterial isolate.
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Carbapenem antibiotic stock solution (e.g., meropenem)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of the carbapenem antibiotic in CAMHB in the microtiter plate.
-
To each well containing the carbapenem dilution, add a fixed concentration of this compound (e.g., 50 µM).
-
Include control wells: bacteria only (growth control), broth only (sterility control), and bacteria with this compound only.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Incubate the plates at 35°C for 18-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the carbapenem that completely inhibits visible growth of the bacteria.
-
Protocol 2: Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound in combination with a carbapenem over time.
Materials:
-
Bacterial isolate
-
CAMHB
-
Carbapenem antibiotic
-
This compound
-
Shaking incubator (35°C)
-
Agar (B569324) plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks with CAMHB containing:
-
No drug (growth control)
-
Carbapenem at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)
-
This compound at a fixed concentration
-
Carbapenem and this compound in combination
-
-
-
Incubation and Sampling:
-
Inoculate the flasks with the prepared bacterial suspension.
-
Incubate at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot CFU/mL versus time for each condition. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Logical Relationship
The synergistic relationship between this compound and carbapenems is crucial for its therapeutic potential. This compound's inhibition of MBLs allows carbapenems to effectively target their site of action, the penicillin-binding proteins (PBPs), leading to bacterial cell death.
References
- 1. tus.ac.jp [tus.ac.jp]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: ZN148 for Studying Resistance Mechanisms in Enterobacterales
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) represents a critical threat to public health. A primary mechanism of resistance in these pathogens is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems. ZN148 is a novel, synthetic MBL inhibitor that functions by chelating the essential zinc ions in the active site of these enzymes.[1][2][3] This action restores the efficacy of carbapenems, offering a promising strategy to combat infections caused by MBL-producing Enterobacterales.[1][2][3] These application notes provide detailed protocols and data for utilizing this compound in the study of resistance mechanisms in this important group of bacteria.
Mechanism of Action
This compound is a zinc-chelating MBL inhibitor.[1][2][3] MBLs are zinc-dependent enzymes that require one or two zinc ions for their catalytic activity.[4] this compound acts by binding to and removing these essential zinc ions from the active site of the MBL.[1] This inactivation of the MBL prevents the hydrolysis of carbapenem (B1253116) antibiotics, thereby restoring their antibacterial activity against the resistant bacteria.[1][2][3] Biochemical analyses have shown a time-dependent inhibition of MBLs by this compound.[2][3] The addition of exogenous zinc after exposure to this compound only partially restores MBL activity, suggesting a largely irreversible mechanism of inhibition.[2][3]
Data Presentation
In Vitro Efficacy of this compound in Combination with Meropenem (B701)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of meropenem alone and in combination with 50 µM this compound against a large collection of MBL-producing clinical Enterobacterales strains. The data demonstrates that this compound significantly potentiates the activity of meropenem, reducing the MIC to susceptible levels in over 98% of the tested strains.[1]
| Bacterial Species | Number of Strains | Meropenem MIC90 (mg/L) | Meropenem + 50 µM this compound MIC90 (mg/L) |
| E. coli | 112 | ≥64 | 0.5 |
| K. pneumoniae | 112 | ≥64 | 0.5 |
| Other Enterobacterales | 10 | ≥64 | 0.5 |
| All Strains | 234 | ≥64 | 0.5 |
Data adapted from Samuelsen et al., 2020.[1]
In Vivo Efficacy of this compound in a Murine Peritonitis Model
The combination of this compound and meropenem has demonstrated significant efficacy in a murine neutropenic peritonitis model against an NDM-1-producing Klebsiella pneumoniae strain.
| Treatment Group | Bacterial Load in Peritoneal Fluid (log10 CFU/mL) | Bacterial Load in Blood (log10 CFU/mL) |
| Vehicle | ~8.5 | ~6.0 |
| This compound (10 mg/kg) | ~8.5 | ~6.0 |
| Meropenem (33 mg/kg) | ~6.0 | ~4.0 |
| Meropenem (33 mg/kg) + this compound (10 mg/kg) | ~3.0 | ~2.0 |
Approximate values based on graphical data from Samuelsen et al., 2020.[1]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Materials:
-
M Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Bacterial strains to be tested
-
Meropenem stock solution
-
This compound stock solution (for combination testing)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of meropenem in MHB in the wells of the microtiter plate.
-
For combination testing, prepare the meropenem dilutions in MHB containing a fixed concentration of this compound (e.g., 50 µM).
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial inoculum.
-
Incubate the plates at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Time-Kill Assay
This assay determines the rate of bacterial killing by an antimicrobial agent over time.
Materials:
-
MHB
-
Bacterial strain in logarithmic growth phase
-
Meropenem and this compound stock solutions
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Incubator with shaking capabilities
Procedure:
-
Inoculum Preparation:
-
Grow the test organism in MHB to the early to mid-logarithmic phase of growth.
-
Dilute the culture in fresh, pre-warmed MHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with the diluted bacterial suspension.
-
Add meropenem, this compound, or the combination at the desired concentrations. Include a growth control with no antimicrobial agent.
-
The final volume in each tube should be consistent (e.g., 10 mL).
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each treatment condition. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Murine Neutropenic Peritonitis Model
This in vivo model is used to assess the efficacy of antimicrobial agents in a mammalian system.
Materials:
-
Female ICR mice (or other suitable strain)
-
Cyclophosphamide
-
Carbapenem-resistant Enterobacterales strain
-
Sterile saline or PBS
-
This compound and meropenem for injection
-
Syringes and needles
-
Equipment for euthanasia and sample collection
Procedure:
-
Induction of Neutropenia:
-
Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Bacterial Challenge:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Wash and resuspend the bacteria in sterile saline.
-
Infect the neutropenic mice via intraperitoneal injection with a predetermined inoculum (e.g., 10^6 - 10^7 CFU).
-
-
Treatment Administration:
-
At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens subcutaneously or via another appropriate route.
-
Treatment groups should include a vehicle control, this compound alone, meropenem alone, and the combination of meropenem and this compound.
-
-
Sample Collection and Analysis:
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Collect peritoneal fluid and blood samples aseptically.
-
Perform serial dilutions and plate the samples to determine the bacterial load (CFU/mL or CFU/organ).
-
-
Data Analysis:
-
Compare the bacterial loads between the different treatment groups to assess the efficacy of the combination therapy. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
-
Conclusion
This compound is a potent MBL inhibitor that effectively restores the in vitro and in vivo activity of carbapenems against resistant Enterobacterales. The protocols outlined in these application notes provide a framework for researchers to further investigate the mechanisms of resistance and the potential of this compound as a component of combination therapy for treating infections caused by these challenging pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Synthesis and biological evaluation of zinc chelating compounds as metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZN148 stability and solubility in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of ZN148 in various buffer systems. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for dissolving this compound?
A1: For initial use, Phosphate-Buffered Saline (PBS) at pH 7.4 is the recommended buffer. This compound exhibits excellent solubility and stability in this system.
Q2: What is the known solubility of this compound in PBS?
A2: this compound has a very high aqueous solubility in PBS (pH 7.4), reaching up to 1.225 g/mL.[1]
Q3: How stable is this compound in a PBS solution?
A3: A solution of this compound in PBS at pH 7.4 has been shown to be stable for over six weeks when stored at 4°C, with no precipitation observed.[1][2]
Q4: Can I use other buffer systems with this compound?
A4: While extensive data on other buffer systems is not yet available, the high aqueous solubility of this compound suggests potential compatibility with other common biological buffers such as Tris, HEPES, and MOPS. However, it is crucial to perform a solubility and stability test in your specific buffer system before proceeding with critical experiments.
Q5: What is the mechanism of action for this compound?
A5: this compound is a zinc-chelating inhibitor of metallo-β-lactamases (MBLs).[2][3][4] It functions by removing zinc ions from the active site of these bacterial enzymes, leading to their irreversible inhibition.[1][4] This action restores the efficacy of carbapenem (B1253116) antibiotics against many resistant Gram-negative pathogens.[1][2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the this compound solution. | 1. The buffer pH is significantly different from 7.4. 2. The storage temperature is too low (e.g., freezing). 3. Interaction with other components in a complex medium. | 1. Verify the pH of your buffer and adjust if necessary. 2. Store the this compound solution at 4°C as recommended. Avoid freezing unless stability has been confirmed under those conditions. 3. Perform a small-scale compatibility test with your specific medium before preparing a large stock solution. |
| Loss of this compound activity in an experiment. | 1. Degradation due to improper storage (e.g., prolonged storage at room temperature). 2. Presence of high concentrations of competing metal ions in the experimental setup. | 1. Always use freshly prepared this compound solutions or solutions stored correctly at 4°C for no longer than the recommended period. 2. Be mindful of the composition of your media. High concentrations of divalent cations might interfere with the zinc-chelating activity of this compound. |
| Inconsistent experimental results. | 1. Inaccurate concentration of the this compound stock solution. 2. Variability in the buffer preparation. | 1. Carefully prepare and validate the concentration of your this compound stock solution. 2. Ensure consistency in the preparation of your buffer system for all related experiments. |
Data Summary
Table 1: Solubility and Stability of this compound in PBS
| Buffer System | pH | Solubility | Storage Conditions | Observed Stability |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.225 g/mL | 4°C | Stable for more than 6 weeks |
Experimental Protocols
Protocol for Determining this compound Solubility in a New Buffer System
This protocol provides a general method for assessing the solubility of this compound in a buffer system other than PBS.
Materials:
-
This compound powder
-
Your chosen buffer system
-
Glass vials
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath at 37°C
-
Visual inspection equipment (e.g., microscope or light box)
Procedure:
-
Preparation: Bring the this compound powder and the buffer to room temperature.
-
Initial Dissolution:
-
Weigh a specific amount of this compound (e.g., 10 mg) into a glass vial.
-
Add a small volume of the buffer to achieve a high starting concentration (e.g., 20 mg/mL).[5]
-
Gently swirl the vial to mix.
-
-
Mechanical Agitation:
-
Vortex the solution for 1-2 minutes.[5]
-
Visually inspect for any undissolved particles.
-
-
Sonication:
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for up to 5 minutes.[5]
-
Visually inspect again.
-
-
Warming:
-
If solubility is still an issue, warm the solution to 37°C for 5-60 minutes.[5]
-
Gentle stirring during warming may aid dissolution.
-
-
Serial Dilutions: If the initial concentration does not fully dissolve, perform serial dilutions with the same buffer to determine the concentration at which complete solubility is achieved.
-
Documentation: Record the highest concentration at which this compound is fully dissolved in the tested buffer.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in overcoming carbapenem resistance.
Experimental Workflow for Solubility Determination
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo | Semantic Scholar [semanticscholar.org]
- 4. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Potential off-target effects of ZN148 in cellular models
ZN148 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of this compound in cellular models. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a zinc-chelating metallo-β-lactamase (MBL) inhibitor.[1][2][3][4][5] Its primary function is to inhibit MBLs produced by Gram-negative bacteria, which are enzymes that inactivate carbapenem (B1253116) antibiotics. This compound achieves this by removing essential zinc ions from the MBL active site, thereby restoring the efficacy of carbapenems like meropenem (B701).[1][2][3][6] The inhibition mechanism is suggested to be irreversible.[1][2][3][6]
Q2: As a zinc chelator, could this compound have off-target effects on human metalloenzymes?
A2: This is a valid concern as many human enzymes rely on zinc for their function.[1] Studies have been conducted to assess the selectivity of this compound. For instance, this compound was tested against human glyoxylase II, a zinc-containing enzyme with a similar protein fold to MBLs.[1] The results showed no inhibitory activity at concentrations up to 500 μM, indicating a degree of selectivity for bacterial MBLs over this human enzyme.[1][2][3][4][6]
Q3: What is the observed cytotoxicity of this compound in human cell lines?
A3: this compound has been evaluated for its effect on human cell viability. In human hepatocarcinoma (HepG2) cells, this compound demonstrated comparatively reduced toxicity with a 50% inhibitory concentration (IC50) greater than 100 μM.[1] This is significantly higher than the concentrations required to potentiate meropenem activity against bacteria (typically around 50 μM).[1]
Q4: I am observing unexpected toxicity in my cellular model when using this compound. What could be the cause?
A4: If you observe toxicity at concentrations expected to be safe, consider the following:
-
Cell Line Sensitivity: Your specific cell line may be more sensitive to zinc chelation than the tested HepG2 cells. Different cell types have varying dependencies on specific metalloenzymes.
-
Compound Purity: Ensure the purity of your this compound stock. Impurities from synthesis could contribute to cytotoxicity.
-
Experimental Conditions: Culture media components can sometimes interact with chelating agents. Consider if any components in your media could be exacerbating the effects of zinc chelation.
-
Concentration and Exposure Time: High concentrations or prolonged exposure, beyond what is necessary for its MBL-inhibitory effect, may lead to off-target cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q5: How can I experimentally assess the potential for off-target effects of this compound in my own cellular model?
A5: To assess off-target effects, you can perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the IC50 of this compound in your cell line. Additionally, you could consider a broader screening approach, such as a proteomics or transcriptomics analysis, to identify any cellular pathways that are unexpectedly perturbed by this compound treatment. A targeted approach would be to measure the activity of known, abundant human zinc-dependent enzymes in the presence of this compound.
Data on this compound Selectivity and Cytotoxicity
The following tables summarize the key quantitative data regarding the off-target and on-target activity of this compound.
Table 1: Cytotoxicity and Off-Target Enzyme Inhibition of this compound
| Cell Line / Enzyme | Assay Type | Result (IC50 / Inhibition) | Reference |
| Human HepG2 Cells | Cytotoxicity Assay | > 100 μM | [1] |
| Human Glyoxylase II | Enzyme Inhibition Assay | No inhibition at 500 μM | [1][3][4] |
Table 2: On-Target Activity of this compound (for comparison)
| Target Enzyme | Assay Type | Result (Ki) | Reference |
| VIM-2 | Enzyme Inhibition Assay | 24 μM | [7] |
| NDM-1 | Enzyme Inhibition Assay | 310 μM | [7] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from standard methodologies for determining cell viability.[7]
-
Cell Seeding: Plate your chosen human cell line (e.g., HepG2) in a 96-well plate at a density of 10,000-20,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in cell culture medium to achieve a range of final concentrations (e.g., 1 μM to 500 μM).
-
Cell Treatment: Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cell death. Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 μL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Off-Target Human Metalloenzyme Inhibition Assay
This protocol provides a general framework for testing this compound against a purified human zinc-dependent enzyme.
-
Enzyme and Substrate Preparation: Obtain the purified recombinant human enzyme of interest (e.g., glyoxylase II) and its corresponding substrate. Prepare a reaction buffer optimized for the enzyme's activity.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the reaction buffer. It is crucial to include a known inhibitor of the enzyme as a positive control (e.g., EDTA for many metalloenzymes).
-
Enzyme Inhibition Reaction: In a microplate, add the reaction buffer, the purified enzyme, and the different concentrations of this compound or control inhibitors. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The specific wavelength and time course will depend on the enzyme and substrate used.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the this compound concentration to determine if it has an inhibitory effect.
Visualizations
Caption: Mechanism of this compound in overcoming bacterial resistance.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo | Semantic Scholar [semanticscholar.org]
- 5. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nva.sikt.no [nva.sikt.no]
- 7. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ZN148 limitations in experimental setups
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the limitations and challenges that may be encountered during experimental setups involving ZN148, a potent metallo-β-lactamase (MBL) inhibitor.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Question: Why am I not observing the expected potentiation of my carbapenem (B1253116) antibiotic in the presence of this compound?
Answer: Several factors could contribute to a lack of potentiation. Consider the following troubleshooting steps:
-
Bacterial Species Specificity: this compound has demonstrated high efficacy against a broad range of MBL-producing Enterobacterales. However, its effectiveness is reduced against Pseudomonas aeruginosa and Acinetobacter baumannii.[1] This could be due to differences in outer membrane permeability or the presence of efflux pumps in these species.
-
Presence of Other Resistance Mechanisms: The bacterial strain you are testing may possess additional resistance mechanisms that are not inhibited by this compound. For instance, co-production of serine-β-lactamases (like KPC) or class D carbapenemases can contribute to resistance.[2] this compound is specific to MBLs.
-
This compound Concentration: Ensure you are using an optimal concentration of this compound. In most in vitro susceptibility testing, a fixed concentration of 50 µM this compound has been shown to be effective.[1]
-
Experimental Media: The composition of your growth media could influence the availability of zinc, which might impact the activity of this compound. While not extensively reported as an issue for this compound, significant variations in divalent cation concentration in the media could theoretically affect its chelating activity.
-
This compound Integrity: Verify the integrity and purity of your this compound compound. Improper storage or handling could lead to degradation. This compound is soluble in PBS and has been shown to be stable for over six weeks at 4°C.
Question: I'm observing inconsistent results in my antimicrobial susceptibility tests. What could be the cause?
Answer: Inconsistent results in antimicrobial susceptibility testing can be frustrating. Here are some potential sources of variability:
-
Inoculum Effect: The density of the bacterial inoculum can significantly impact the outcome of susceptibility tests, especially for β-lactamase inhibitors. Ensure you are using a standardized inoculum as per CLSI guidelines.
-
Plate-to-Plate Variation: Minor differences in media preparation, antibiotic and inhibitor concentrations, and incubation conditions can lead to variability. Maintaining strict consistency across experiments is crucial.
-
Disk Diffusion vs. Broth Microdilution: The method of susceptibility testing can influence the results. Broth microdilution is the recommended and most common method for evaluating MBL inhibitors like this compound.[3]
Question: Are there any known off-target effects of this compound that could be impacting my cellular assays?
Answer: this compound has been designed for selectivity towards bacterial MBLs. Studies have shown that this compound does not inhibit the human zinc-containing enzyme glyoxylase II, even at concentrations as high as 500 µM.[1][2] This suggests a low potential for off-target effects on host metalloenzymes. However, as this compound is a zinc chelator, it is good practice to include appropriate controls in your experiments to rule out any unforeseen effects on your specific cellular model.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a zinc-chelating agent that acts as an inhibitor of metallo-β-lactamases (MBLs). It functions by removing the essential zinc ions from the active site of these enzymes.[2] This inactivation of MBLs restores the efficacy of carbapenem antibiotics against resistant bacteria. The inhibition by this compound has been suggested to be irreversible.[2]
What is the recommended working concentration of this compound for in vitro experiments?
For most in vitro antimicrobial susceptibility testing, a fixed concentration of 50 µM this compound is recommended when used in combination with a carbapenem antibiotic.[1]
How should I prepare and store this compound?
This compound is soluble in phosphate-buffered saline (PBS). A solution of this compound in PBS can be stable for more than six weeks when stored at 4°C.
Is this compound effective against all types of β-lactamases?
No, this compound is a specific inhibitor of metallo-β-lactamases (MBLs), which are Class B β-lactamases. It is not effective against serine-β-lactamases (Classes A, C, and D), such as KPC and OXA-type carbapenemases.[2]
What is the known spectrum of activity for this compound?
This compound, in combination with carbapenems, is highly effective against a wide range of MBL-producing Enterobacterales, including strains producing NDM, VIM, and IMP-type enzymes.[1] Its activity is reduced against MBL-producing P. aeruginosa and A. baumannii.[1]
Data Summary
| Parameter | Value | Reference |
| Mechanism of Action | Zinc-chelating Metallo-β-Lactamase Inhibitor | [2] |
| Recommended in vitro Concentration | 50 µM | [1] |
| Solubility | Soluble in PBS | |
| Storage Stability | Stable for >6 weeks at 4°C in PBS | |
| Selectivity | No inhibition of human glyoxylase II at 500 µM | [1][2] |
| Spectrum of Activity | High potency against MBL-producing Enterobacterales. Reduced potency against P. aeruginosa and A. baumannii. | [1] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solutions of the carbapenem antibiotic and this compound.
-
Bacterial inoculum standardized to 0.5 McFarland, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the carbapenem antibiotic in CAMHB across the rows of the microtiter plate.
-
To a parallel set of wells, add the same serial dilutions of the carbapenem and a fixed concentration of this compound (e.g., 50 µM).
-
Include a growth control well (no antibiotic or this compound) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.[3]
-
-
Reading Results:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[3]
-
In Vivo Murine Peritonitis Model
This is a general protocol for assessing the efficacy of this compound in combination with a carbapenem in a mouse infection model.
-
Animal Model:
-
Bacterial Challenge:
-
Treatment:
-
Administer the carbapenem antibiotic (e.g., meropenem) and this compound via a clinically relevant route (e.g., subcutaneous or intravenous injection).
-
Treatment can be initiated at a specific time point post-infection (e.g., 1-2 hours).
-
Include control groups: vehicle control, carbapenem alone, and this compound alone.
-
-
Outcome Measures:
-
Monitor the mice for signs of illness and survival over a defined period.
-
At specific time points, euthanize subsets of mice and collect samples (e.g., peritoneal fluid, blood, spleen, liver) for bacterial load determination (CFU counts).
-
Visualizations
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting inconsistent results with ZN148 experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ZN148. Below you will find troubleshooting advice and answers to frequently asked questions to help you address potential inconsistencies in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a zinc-chelating metallo-β-lactamase (MBL) inhibitor.[1][2][3][4] Its primary function is to restore the efficacy of carbapenem (B1253116) antibiotics against resistant Gram-negative bacteria.[1][2][3][4] this compound achieves this by removing essential zinc ions from the active site of MBLs, enzymes that otherwise degrade carbapenems.[1][2][3] This inhibition is time-dependent and appears to be irreversible, as the addition of exogenous zinc only partially restores MBL activity.[1][2][3]
Q2: Why am I observing reduced efficacy of the this compound-carbapenem combination against Pseudomonas aeruginosa and Acinetobacter baumannii?
Reduced effectiveness of this compound in combination with carbapenems against P. aeruginosa and A. baumannii can be attributed to several factors:
-
Outer Membrane Permeability: These species may have more restricted outer membrane permeability compared to Enterobacterales, which can limit the uptake of this compound and/or the carbapenem.[2]
-
Efflux Pumps: The presence of various efflux pump systems in these organisms can actively transport the carbapenem or this compound out of the cell, reducing the intracellular concentration required for effective inhibition.[2]
-
Differential Zinc Uptake: There may be differences in the zinc uptake mechanisms between these species and Enterobacterales, potentially influencing the local zinc environment and the inhibitory action of this compound.[1][2]
Q3: Can this compound be used as a standalone antibacterial agent?
No, this compound does not possess intrinsic antibacterial activity.[2] It should be used in combination with a carbapenem antibiotic. Experiments have shown that this compound alone does not lead to a reduction in bacterial colony-forming units (CFU).[2] Its role is to inhibit the MBLs that confer resistance to carbapenems, thereby restoring the bactericidal activity of the partner antibiotic.[1][2][3][4]
Q4: Is this compound toxic to mammalian cells?
This compound has demonstrated a favorable safety profile in preclinical studies. It showed no inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500 μM.[1][2][3] Furthermore, no acute toxicity was observed in in-vivo mouse models with cumulative dosages up to 128 mg/kg.[1][2][3]
Troubleshooting Guide
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values in antimicrobial susceptibility testing.
| Potential Cause | Troubleshooting Step |
| Bacterial Strain Variability | Confirm the identity and MBL production of your bacterial strain. MBL expression levels can vary, affecting susceptibility. |
| This compound Concentration | Ensure the final concentration of this compound is consistent across experiments. A standard concentration of 50 μM is often effective for in vitro studies with Enterobacterales.[1] |
| Carbapenem Degradation | Prepare fresh stock solutions of the carbapenem antibiotic for each experiment, as they can be unstable in solution. |
| Inoculum Effect | Standardize the bacterial inoculum to 0.5 McFarland units as per CLSI guidelines to avoid variations due to bacterial density.[5][6] |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (MH-II) for susceptibility testing to ensure consistent divalent cation concentrations, which can influence MBL activity. |
Issue: Lack of bactericidal activity in time-kill assays.
| Potential Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Titrate the concentration of this compound to ensure it is sufficient to inhibit the MBLs produced by the specific bacterial strain. Concentrations of 50 or 100 μM have been shown to be effective.[2] |
| Inappropriate Carbapenem Concentration | The concentration of the carbapenem should be at or above the MIC determined in the presence of this compound. |
| Insufficient Incubation Time | This compound's inhibitory action is time-dependent.[1][2][3] Ensure that the time-kill assay is carried out for a sufficient duration (e.g., 24 hours) to observe the bactericidal effect.[2] |
| Bacterial Regrowth | Monitor for potential regrowth after an initial period of killing, which could indicate the emergence of resistance or instability of the compounds. |
Experimental Protocols
1. Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][5][6]
-
Prepare a 0.5 McFarland standard of the bacterial suspension.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the carbapenem antibiotic in Mueller-Hinton Broth (MHB).
-
Add this compound to each well containing the carbapenem dilution to achieve the desired final concentration (e.g., 50 μM).
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the carbapenem that shows no visible bacterial growth.
2. In Vivo Murine Peritonitis Model
-
Induce neutropenia in mice (e.g., NMRI or BALB/c) using cyclophosphamide.
-
Inoculate the mice intraperitoneally with a standardized suspension of the MBL-producing bacterial strain (e.g., ~5 x 10^6 CFU of NDM-1-producing K. pneumoniae).[1]
-
Administer this compound (e.g., 10 mg/kg) and the carbapenem (e.g., 33 mg/kg of meropenem) subcutaneously at specified time points post-infection.[1][2]
-
At a predetermined endpoint (e.g., 5 hours post-infection), collect blood and peritoneal fluid samples.
-
Determine the bacterial load (CFU/mL) in the collected samples by plating serial dilutions on appropriate agar (B569324) plates.
Data Summary
Table 1: In Vivo Efficacy of Meropenem-ZN148 Combination against NDM-1-producing K. pneumoniae
| Treatment Group | Bacterial Load in Blood (log10 CFU/mL) | Bacterial Load in Peritoneal Fluid (log10 CFU/mL) |
| Vehicle (PBS) | ~8 | ~8 |
| Meropenem (33 mg/kg) | ~7.5 | ~7.5 |
| Meropenem (33 mg/kg) + this compound (10 mg/kg) | ~4.5 | ~3.5 |
Note: Data are approximate values based on published studies for illustrative purposes.[1][2]
Visualizations
Caption: Mechanism of action of this compound in overcoming carbapenem resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo | Semantic Scholar [semanticscholar.org]
- 5. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
ZN148 In Vivo Studies: Technical Support Center
Welcome to the technical support center for ZN148 in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a metallo-β-lactamase (MBL) inhibitor. It works by chelating zinc ions that are essential for the catalytic activity of MBLs. This inhibition restores the efficacy of carbapenem (B1253116) antibiotics against bacteria that produce MBLs, which are a major cause of antibiotic resistance.[1][2][3][4][5] The mechanism is suggested to be largely irreversible, as the addition of exogenous zinc only partially restores MBL activity after this compound exposure.[1][2][3]
Q2: What is the recommended animal model for in vivo efficacy studies of this compound?
A2: A commonly used and effective model is the murine neutropenic peritonitis model.[1][2][3][4][5] This model is well-suited for evaluating the efficacy of antibacterial agents in an immunocompromised host, which is clinically relevant for infections with carbapenem-resistant bacteria.
Q3: What is the reported in vivo efficacy of this compound in combination with a carbapenem?
A3: In a murine neutropenic peritonitis model using a meropenem-resistant, NDM-1-producing Klebsiella pneumoniae strain, the combination of this compound (10 mg/kg) and meropenem (B701) (33 mg/kg) resulted in a significant reduction in bacterial colony-forming units (CFU/ml) in both peritoneal fluid and blood compared to meropenem treatment alone.[2]
Q4: Has any acute toxicity been observed with this compound in vivo?
A4: No acute toxicity was observed in a mouse model with cumulative dosages of up to 128 mg/kg.[1][2][3][4][5] Additionally, this compound showed no inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500 μM, indicating selectivity for bacterial MBLs.[1][2][3]
Troubleshooting Guide
Issue 1: Difficulty in solubilizing this compound for in vivo administration.
-
Question: My this compound is not dissolving properly for my in vivo experiment. What is the recommended solvent and what is its solubility?
-
Answer: this compound has been shown to be soluble in Phosphate-Buffered Saline (PBS) at pH 7.4. Researchers have reported successfully dissolving up to 1.225 g of this compound in 1.0 ml of PBS, resulting in a final volume of 1.8 ml. This solution was found to be stable for over six weeks when stored at 4°C without any signs of precipitation.[2]
Issue 2: Sub-optimal efficacy of the this compound-carbapenem combination in vivo.
-
Question: I am not observing the expected potentiation of my carbapenem with this compound in my animal model. What are the possible reasons?
-
Answer: Several factors could contribute to this.
-
Dosing and Timing: Ensure that the administration timing of this compound and the carbapenem is optimized. In the murine neutropenic peritonitis model, this compound was administered 1 hour post-inoculation, followed by meropenem at 1.5 hours post-inoculation.[2] The pharmacokinetics of both compounds should be considered in your specific model.
-
Bacterial Strain: The effectiveness of this compound can vary against different bacterial species and strains. While highly effective against many Enterobacterales, its efficacy might be reduced against certain isolates of P. aeruginosa and A. baumannii.[2] This could be due to differences in outer membrane permeability or efflux pump activity.[2]
-
Animal Model: The choice of animal model and the site of infection can influence the outcome. Factors such as the immune status of the animal and the local concentration of the compounds at the infection site are critical.
-
Issue 3: Concerns about potential off-target effects or host toxicity.
-
Question: I am concerned about the potential for this compound to chelate zinc from host metalloenzymes. What is the evidence for its selectivity?
-
Answer: this compound has demonstrated a good selectivity profile. It did not inhibit the human zinc-dependent enzyme glyoxylase II at a high concentration (500 μM).[1][2][3] Furthermore, in vivo studies in mice showed no acute toxicity with cumulative doses up to 128 mg/kg.[1][2][3]
Quantitative Data Summary
Table 1: In Vivo Efficacy of Meropenem (MEM) in Combination with this compound against NDM-1-producing K. pneumoniae in a Murine Neutropenic Peritonitis Model
| Treatment Group | Dose | Mean Log10 CFU/ml (Peritoneal Fluid) | Mean Log10 CFU/ml (Blood) |
| Vehicle (PBS) | - | ~8.5 | ~6.5 |
| MEM | 33 mg/kg | ~8.0 | ~6.0 |
| MEM + this compound | 33 mg/kg + 10 mg/kg | ~4.5 | ~3.5 |
Data adapted from Samuelsen et al., 2020.[2]
Table 2: this compound In Vivo Safety Profile
| Parameter | Observation | Dosage | Animal Model |
| Acute Toxicity | No acute toxicity observed | Cumulative dosages up to 128 mg/kg | Mouse |
| Glyoxylase II Inhibition | No inhibition | 500 μM | In vitro (human enzyme) |
Data compiled from Samuelsen et al., 2020.[1][2][3]
Experimental Protocols
Murine Neutropenic Peritonitis Model for Efficacy Testing
-
Animal Model: Female BALB/c or NMRI mice are commonly used.
-
Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal (i.p.) injections of cyclophosphamide. A typical regimen is 150 mg/kg three days before infection and 100 mg/kg one day before infection.
-
Inoculum Preparation: The bacterial strain (e.g., NDM-1-producing K. pneumoniae) is grown to a logarithmic phase and then diluted in a suitable medium (e.g., saline) to the desired concentration (e.g., ~5 x 10^6 CFU).
-
Infection: Mice are inoculated via i.p. injection with the prepared bacterial suspension.
-
Treatment Administration:
-
This compound (e.g., 10 mg/kg) is administered subcutaneously (s.c.) in the neck region at 1 hour post-inoculation.
-
Meropenem (e.g., 33 mg/kg) is administered s.c. at 1.5 hours post-inoculation.
-
Control groups should include vehicle (PBS) and meropenem alone.
-
-
Sample Collection and Analysis: At a predetermined time point (e.g., 5 hours post-inoculation), mice are euthanized. Blood and peritoneal fluid are collected, serially diluted, and plated on appropriate agar (B569324) plates to determine the bacterial load (CFU/ml).
-
Statistical Analysis: Statistical significance between treatment groups is determined using appropriate tests, such as ANOVA with a post-hoc test (e.g., Dunnett's multiple-comparison test).[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in combination with a carbapenem antibiotic.
Caption: Workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting logic for sub-optimal in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo | Semantic Scholar [semanticscholar.org]
- 5. nva.sikt.no [nva.sikt.no]
Assessing and minimizing ZN148 toxicity in research models
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing and minimizing the toxicity of ZN148 in research models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational, synthetic metallo-β-lactamase (MBL) inhibitor.[1][2][3] Its primary function is to restore the efficacy of carbapenem (B1253116) antibiotics against resistant Gram-negative bacteria that produce MBL enzymes.[1][2][4] this compound works by chelating and removing zinc ions from the active site of MBLs, which are essential for their enzymatic activity.[1][2] This inhibition is time-dependent and largely irreversible, as the addition of exogenous zinc only partially restores MBL activity.[1][5]
Q2: What is the known in vitro toxicity profile of this compound?
A2: this compound has demonstrated a favorable in vitro toxicity profile. In studies using the human liver cell line HepG2, this compound showed comparatively low toxicity with a half-maximal inhibitory concentration (IC50) greater than 100 μM.[4] This suggests a degree of selectivity for bacterial MBLs over human cellular processes.
Q3: Has the in vivo toxicity of this compound been evaluated?
A3: Yes, in vivo acute toxicity has been assessed in a murine model. No acute toxicity was observed in female BALB/c mice with cumulative intraperitoneal (i.p.) dosages of up to 128 mg/kg.[1][2] During these studies, no significant weight loss or behavioral changes were noted in the this compound-treated group compared to the untreated control group.[1]
Q4: Does this compound have off-target effects on human metalloenzymes?
A4: The potential for off-target effects is a key consideration for zinc-chelating inhibitors.[4] Studies have shown that this compound is selective. At a concentration of 500 μM, this compound showed no inhibitory activity against the human zinc-containing enzyme glyoxylase II, which shares structural and zinc-binding properties with MBLs.[1][2][4] This indicates a specific mode of action against bacterial MBLs.[4]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays
-
Possible Cause 1: High Concentration of this compound.
-
Solution: While the IC50 is >100 μM in HepG2 cells, different cell lines may have varying sensitivities. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
-
Possible Cause 2: Off-Target Zinc Chelation.
-
Solution: this compound's mechanism involves zinc chelation. In vitro, high concentrations could potentially disrupt the function of essential host metalloenzymes. Consider supplementing the cell culture medium with a controlled amount of zinc to see if the toxic effects are mitigated. This can help determine if the cytotoxicity is due to non-specific zinc chelation.
-
-
Possible Cause 3: Contamination of this compound Stock Solution.
-
Solution: Ensure the sterility of your this compound stock solution. Filter-sterilize the solution before use in cell culture experiments.
-
Issue 2: Inconsistent Efficacy in In Vivo Models
-
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues.
-
Solution: The dosing regimen may not be optimal for the specific animal model or infection site. In a murine neutropenic peritonitis model, subcutaneous administration of this compound at 10 mg/kg in combination with meropenem (B701) was effective.[4] Consider adjusting the dose, frequency, or route of administration based on preliminary PK/PD studies.
-
-
Possible Cause 2: Formulation and Stability.
-
Solution: Ensure that this compound is properly solubilized and stable in the vehicle used for administration. Prepare fresh formulations for each experiment and store them under appropriate conditions to prevent degradation.
-
-
Possible Cause 3: Bacterial Resistance Mechanisms.
-
Solution: Reduced effectiveness could be due to factors other than MBLs, such as restricted outer membrane permeability or efflux pumps that reduce the intracellular concentration of this compound or the carbapenem.[4] It is important to characterize the resistance mechanisms of the bacterial strains used in your model.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Result | Reference |
| HepG2 | Cell Viability | IC50 | >100 μM | [4] |
Table 2: In Vivo Acute Toxicity of this compound
| Animal Model | Route of Administration | Dosing Regimen | Observation Period | Result | Reference |
| Female BALB/c mice | Intraperitoneal (i.p.) | Weekly injections with doses doubled each week (4 to 128 mg/kg) | Not specified | No acute toxicity, weight loss, or behavioral modifications observed. | [1] |
Table 3: Off-Target Activity of this compound
| Enzyme | Source | This compound Concentration | Result | Reference |
| Human Glyoxylase II | Recombinant | 500 μM | No inhibition observed | [1][2][4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (HepG2 Cells)
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create serial dilutions of this compound in the cell culture medium, ensuring the final DMSO concentration is below 1%.
-
Treatment: Add the this compound dilutions to the wells containing the HepG2 cells. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assessment: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: In Vivo Acute Toxicity Study (Mouse Model)
-
Animal Model: Use female BALB/c mice.
-
Groups: Divide the mice into a treatment group and an untreated control group (n=4 per group).
-
Dosing: Administer this compound to the treatment group via intraperitoneal (i.p.) injection. The dosing regimen used in the reference study involved weekly injections with doses doubling each week, from 4 mg/kg to a cumulative dose of 128 mg/kg.
-
Monitoring: Monitor the mice regularly for any signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Data Analysis: Compare the body weight and clinical observations of the this compound-treated group with the control group. Statistical analysis can be performed using an ANOVA with Dunnett's multiple-comparison test.
Visualizations
Caption: Mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. nva.sikt.no [nva.sikt.no]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free zinc ions outside a narrow concentration range are toxic to a variety of cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
ZN148 Technical Support Center: Stock Solution Preparation
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the preparation of ZN148 stock solutions for experimental use. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound exhibits very high aqueous solubility. Phosphate-buffered saline (PBS) at pH 7.4 is a recommended and effective solvent.[1] For specific biochemical assays, 50 mM HEPES buffer (pH 7.5) has also been used.[1]
Q2: What is the maximum solubility of this compound in PBS?
A2: this compound is highly soluble in PBS, with a documented solubility of up to 1.225 g/mL.[1]
Q3: How should I store my this compound stock solution?
A3: this compound solutions in PBS have been shown to be stable for more than 6 weeks when stored at 4°C without precipitation.[1] For long-term storage, it is general good practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: At what concentration is this compound typically used in experiments?
A4: In combination with carbapenems like meropenem, this compound has been effectively used at concentrations of 50 µM and 100 µM in in vitro studies.[1] The optimal concentration may vary depending on the specific application and experimental setup.
Q5: Is this compound stable in solution?
A5: Yes, a solution of this compound in PBS is stable at 4°C for over six weeks.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the stock solution upon storage. | The storage temperature is too low, or the concentration exceeds the solubility limit under the storage conditions. | If precipitation occurs at 4°C, gently warm the solution to room temperature and swirl to redissolve. If the issue persists, consider preparing a slightly less concentrated stock solution. Ensure the pH of the buffer is appropriate. |
| Difficulty dissolving the this compound powder. | Inadequate mixing or inappropriate solvent. | Gently swirl or vortex the solution to aid dissolution.[2] While this compound is highly soluble in aqueous buffers like PBS, ensure the buffer is at the correct pH (e.g., 7.4).[1][2] |
| Inconsistent experimental results. | Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions regularly. For long-term use, aliquot stock solutions into single-use vials and store at -20°C or -80°C to avoid repeated freezing and thawing. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| Maximum Solubility | 1.225 g/mL | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Storage Stability | > 6 weeks | 4°C in PBS |
| Typical In Vitro Working Concentration | 50 µM - 100 µM | In combination with carbapenems |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in PBS.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe (optional, for sterilization)
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is required for this calculation. Note: As the exact molecular weight can vary slightly based on the salt form, refer to the manufacturer's certificate of analysis.
-
Use the formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the this compound powder:
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or a suitable weighing vessel.
-
-
Dissolve the this compound powder:
-
Add the appropriate volume of sterile PBS (pH 7.4) to the vessel containing the this compound powder.
-
Gently swirl the solution to dissolve the powder.[2] A vortex mixer can be used at a low setting to aid dissolution.
-
-
Sterilization (Optional):
-
If required for your application (e.g., cell culture experiments), sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use sterile aliquots.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
For short-term storage, store the aliquots at 4°C. For long-term storage, store at -20°C or -80°C.
-
Visualizations
Caption: Workflow for Preparing this compound Stock Solutions.
This compound acts as a zinc-chelating metallo-β-lactamase (MBL) inhibitor.[1][2] Its mechanism of action involves the removal of zinc ions from the active site of MBLs, which are essential for their enzymatic activity.[1][3] This inhibition restores the efficacy of carbapenem (B1253116) antibiotics against resistant Gram-negative bacteria.[1][2]
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of media composition on ZN148 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the metallo-β-lactamase (MBL) inhibitor, ZN148.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a zinc-chelating MBL inhibitor. It functions by removing zinc ions from the active site of metallo-β-lactamases, which are essential for their enzymatic activity.[1][2] This inhibition restores the efficacy of carbapenem (B1253116) antibiotics against bacteria that produce MBLs.[1][2] Biochemical analyses have shown that this compound causes a time-dependent inhibition of MBLs.[1] The inhibition by this compound is largely irreversible, as the addition of exogenous zinc only partially restores MBL activity.[1][2]
Q2: In which type of media should I test the activity of this compound?
A2: For antimicrobial susceptibility testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium. The concentration of cations, particularly zinc, can significantly influence the outcome of experiments with MBL-producing organisms.[3] Using a standardized, cation-adjusted medium ensures consistency and reproducibility of results.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in phosphate-buffered saline (PBS) at pH 7.4.[1] A solution of this compound in PBS can be stable for more than 6 weeks when stored at 4°C without precipitation.[1]
Q4: Does the pH of the medium affect this compound activity?
A4: While specific studies on the optimal pH for this compound activity are not available, the pH of the culture medium can influence the activity of both β-lactamases and their inhibitors. For instance, the enzymatic activity of some MBLs, like IMP-1, can be slightly lower in acidic conditions (pH 5.8) compared to neutral pH (7.5).[4] Conversely, the inhibitory activity of some β-lactamase inhibitors has been shown to be poorer at acidic pH.[4] It is recommended to maintain the pH of the experimental medium within the optimal range for bacterial growth and the specific assay being performed, typically around neutral pH.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected this compound activity.
| Potential Cause | Troubleshooting Step |
| High Zinc Concentration in Media | The efficacy of this compound, a zinc chelator, can be diminished by high concentrations of zinc in the culture medium.[3][5] Use cation-adjusted media or analyze the zinc content of your media. Consider using a medium with a defined, low zinc concentration. |
| Zinc Contamination | Zinc can leach from glassware, plasticware, and stainless steel components of your experimental setup.[6] Use high-quality, zinc-free plasticware. Consider pre-treating glassware with a chelating agent like EDTA to remove trace metal contaminants.[6] |
| Incorrect pH of the Medium | The pH of the medium can affect both the stability of this compound and the activity of the target MBLs.[4] Ensure the medium is buffered to a stable and appropriate pH for your experiment, typically between 7.2 and 7.4 for most bacterial growth assays. |
| Presence of Other Divalent Cations | High concentrations of other divalent cations in the medium might interfere with the chelating activity of this compound. Use a well-defined medium with known concentrations of all components. |
| Degradation of this compound | Improper storage or handling can lead to the degradation of the compound. Store this compound solutions at 4°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Problem 2: Variability in Minimum Inhibitory Concentration (MIC) results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Media Composition | Different batches of media can have varying concentrations of cations, including zinc, which can significantly affect the MIC of carbapenems against MBL-producing strains.[3] Use a single, quality-controlled batch of cation-adjusted Mueller-Hinton broth for all related experiments. |
| Bacterial Inoculum Size | The density of the bacterial culture can influence the effectiveness of antibiotics and inhibitors. Standardize the inoculum size according to established protocols (e.g., 0.5 McFarland standard). |
| Plate Material | The type of plastic used for microtiter plates (e.g., polystyrene vs. polypropylene) can impact the apparent activity of some antimicrobial compounds.[7] Use the same type of plates for all experiments to ensure consistency. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Inoculum Preparation: From a fresh agar (B569324) plate, pick several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of this compound and Antibiotic Solutions: Prepare stock solutions of this compound and the carbapenem antibiotic (e.g., meropenem) in an appropriate solvent (e.g., PBS for this compound, water or as recommended for the antibiotic).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the carbapenem antibiotic in CAMHB. Add a fixed concentration of this compound to each well containing the antibiotic dilutions. Recommended concentrations of this compound to test are in the range of 1 to 50 µM.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include wells with:
-
Bacteria and CAMHB only (growth control).
-
Bacteria, CAMHB, and this compound only (to check for intrinsic antibacterial activity of this compound).
-
Bacteria and CAMHB with the antibiotic only (to determine the MIC of the antibiotic alone).
-
Uninoculated CAMHB (sterility control).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizations
Caption: Mechanism of action of this compound in overcoming carbapenem resistance.
Caption: Troubleshooting guide for low this compound activity.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zinc Concentration Affects Metallo-Beta-Lactamase Susceptibility Testing of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth media and assay plate material can impact on the effectiveness of cationic biocides and antibiotics against different bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
ZN148: A Comparative Guide to a Novel Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. With no clinically approved MBL inhibitors currently available, the development of novel agents to counteract this resistance mechanism is a critical area of research. This guide provides a comparative analysis of ZN148, a promising MBL inhibitor, against other key inhibitors in development, including taniborbactam, and discusses its performance relative to combinations like cefepime-zidebactam and meropenem-vaborbactam, which have limited or no direct activity against MBLs.
Mechanism of Action: A Key Differentiator
This compound distinguishes itself through its mechanism of action. It is a zinc-chelating MBL inhibitor that demonstrates time-dependent, irreversible inhibition of MBLs.[1][2][3] This is achieved by removing the essential zinc ions from the active site of the enzyme. Evidence suggests that after this compound exposure, the addition of exogenous zinc only partially restores MBL activity, pointing towards an irreversible inhibitory process.[1][3] This contrasts with the reversible, competitive inhibition mechanism of the boronate-based inhibitor, taniborbactam. Vaborbactam is primarily a serine-β-lactamase inhibitor with very weak activity against MBLs.[4] Zidebactam, in the combination cefepime-zidebactam, does not directly inhibit MBLs but acts as a β-lactam enhancer.
Figure 1: Contrasting mechanisms of MBL inhibition.
In Vitro Potency: A Head-to-Head Comparison
Direct comparison of the potency of MBL inhibitors can be challenging due to differing assay conditions and mechanisms of inhibition. For irreversible inhibitors like this compound, the efficiency of inactivation (kinact/KI) is a more relevant parameter than the inhibition constant (Ki) used for reversible inhibitors like taniborbactam.
Table 1: In Vitro Inhibitory Activity against Key Metallo-β-Lactamases
| Inhibitor | Enzyme | Inhibition Parameter | Value (µM) |
| This compound | NDM-1 | Ki | 310[5] |
| VIM-2 | Ki | 24[5] | |
| NDM-1 | kinact/KI (min-1mM-1) | 0.19[2] | |
| VIM-2 | kinact/KI (min-1mM-1) | 6.6[2] | |
| Taniborbactam | NDM-1 | IC50 | 0.24[6] |
| NDM-9 | IC50 | >60[6] | |
| VIM-2 | Ki | 0.019 | |
| Vaborbactam | NDM-1 | IC50 | 631 |
| VIM-1 | IC50 | 398 | |
| VIM-2 | IC50 | 316 | |
| IMP-1 | IC50 | 126 |
Note: Direct comparison of Ki and IC50 values between different studies should be interpreted with caution due to potential variations in experimental conditions. The kinact/KI for this compound highlights its time-dependent inactivation efficiency.
Restoration of Carbapenem (B1253116) Activity
The primary goal of an MBL inhibitor is to restore the efficacy of carbapenem antibiotics. This compound, in combination with meropenem (B701), has demonstrated significant potentiation of activity against a large collection of MBL-producing clinical isolates.
Table 2: Meropenem MIC Reduction in the Presence of MBL Inhibitors
| Organism Type | Antibiotic Combination | Key Findings |
| MBL-producing Enterobacterales (n=234) | Meropenem + this compound (50 µM) | Meropenem MIC reduced to ≤2 mg/L in >98% of strains.[2] |
| MBL-producing Enterobacterales | Cefepime + Zidebactam | Inhibited 94.9% of isolates at ≤8 µg/ml.[7] |
| MBL-producing K. pneumoniae | Meropenem + Taniborbactam | Potent activity observed in vitro. |
| MBL-producing Enterobacterales | Meropenem + Vaborbactam | Limited to no activity.[4] |
In Vivo Efficacy
Preclinical in vivo studies in murine infection models provide crucial insights into the therapeutic potential of these inhibitors.
Table 3: Summary of In Vivo Efficacy in Murine Models
| Inhibitor Combination | Infection Model | Bacterial Strain | Key Outcome |
| Meropenem + this compound | Neutropenic peritonitis | NDM-1-producing K. pneumoniae | Significantly lower CFU in peritoneal fluid and blood compared to meropenem alone.[1][2][6] |
| Cefepime + Taniborbactam | Neutropenic thigh infection | Serine-β-lactamase-producing Enterobacterales & P. aeruginosa | Potent in vivo activity against cefepime-resistant isolates.[8] |
| Cefepime + Zidebactam | Neutropenic lung/thigh infection | VIM-expressing P. aeruginosa | Effective inhibition of target PBPs and potent bactericidal activity.[9] |
| Meropenem + Vaborbactam | Not applicable against MBLs | KPC-producing Enterobacterales | Effective against serine-carbapenemase producers.[10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of carbapenems in combination with MBL inhibitors is determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Figure 2: Workflow for MIC determination.
Enzyme Inhibition Kinetics (kinact/KI Determination for Irreversible Inhibitors)
The kinetic parameters for irreversible inhibitors like this compound are determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.
-
Enzyme and Inhibitor Preparation: Purified MBL enzyme and a stock solution of this compound are prepared in an appropriate buffer.
-
Inactivation Reaction: The enzyme is pre-incubated with various concentrations of this compound for different time intervals.
-
Activity Measurement: At each time point, an aliquot of the inactivation mixture is diluted into a solution containing a chromogenic substrate (e.g., nitrocefin) to measure the residual enzyme activity.
-
Data Analysis: The observed rate of inactivation (kobs) is determined for each inhibitor concentration. A plot of kobs versus the inhibitor concentration is then used to determine the inactivation rate constant (kinact) and the inhibition constant (KI).
In Vivo Murine Peritonitis Model
This model is used to assess the in vivo efficacy of antimicrobial agents in a systemic infection.
Figure 3: Workflow for the murine peritonitis model.
Conclusion
This compound represents a promising step forward in the fight against MBL-producing pathogens. Its unique irreversible mechanism of action through zinc chelation offers a distinct advantage. While direct comparative data with other MBL inhibitors under identical conditions is still emerging, the available in vitro and in vivo evidence demonstrates its potential to restore carbapenem efficacy. Continued research and clinical development will be crucial to fully elucidate the therapeutic role of this compound and other novel MBL inhibitors in combating the growing threat of antimicrobial resistance.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New boronate drugs and evolving NDM-mediated beta-lactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative activities of novel beta-lactamase inhibitors, 6-exomethylene penamsulfones (CH1240, CH2140) in experimental mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Irreversible Inhibition of ZN148: A Comparative Guide for MBL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of metallo-β-lactamase (MBL)-producing bacteria poses a significant threat to the efficacy of carbapenem (B1253116) antibiotics. The development of potent and irreversible MBL inhibitors is a critical strategy to combat this resistance mechanism. This guide provides a comprehensive comparison of ZN148, a promising MBL inhibitor, with other key alternatives, supported by experimental data and detailed methodologies to validate its irreversible mode of action.
Mechanism of Action of this compound
This compound is a zinc-chelating MBL inhibitor designed to restore the activity of carbapenems against resistant Gram-negative bacteria.[1] Its mechanism of action involves a time-dependent, irreversible inhibition of MBLs.[1][2][3] Evidence suggests that this compound initially binds to the MBL active site, chelates the essential zinc ions, and subsequently leads to an irreversible modification of the enzyme, potentially through the oxidation of a key cysteine residue (Cys221).[3] This irreversible inactivation is a key differentiator, offering the potential for sustained suppression of antibiotic resistance.
Comparative Efficacy of MBL Inhibitors
The following table summarizes the inhibitory activities of this compound and other notable MBL inhibitors against two clinically significant MBLs, Verona integron-encoded metallo-β-lactamase 2 (VIM-2) and New Delhi metallo-β-lactamase 1 (NDM-1).
| Inhibitor | Target Enzyme | Inhibition Parameter | Value | Reference |
| This compound | VIM-2 | kinact/KI (min-1mM-1) | 6.6 | [2] |
| NDM-1 | kinact/KI (min-1mM-1) | 0.19 | [2] | |
| VIM-2 | Ki (µM) | 24 | [4] | |
| NDM-1 | Ki (µM) | 310 | [4] | |
| Aspergillomarasmine A (AMA) | VIM-2 | IC50 (µM) | 9.6 | [5] |
| NDM-1 | IC50 (µM) | 4.0 | [5] | |
| Taniborbactam | VIM-2 | Ki (µM) | 0.02 | [6] |
| NDM-1 | Ki (µM) | 0.08 | [6] | |
| BP1 | VIM-2 | Ki (µM) | 24.8 | [4] |
| NDM-1 | Ki (µM) | 97.4 | [4] |
Note: The Ki values for this compound are cited from a secondary source and should be interpreted with caution. The primary literature focuses on the inactivation efficiency (kinact/KI).
Experimental Protocols for Validating Irreversible Inhibition
Accurate validation of irreversible inhibition is crucial. Below are detailed methodologies for key experiments.
Time-Dependent Inhibition Assay
This assay is fundamental to determining the kinetic parameters of irreversible inhibitors.
Objective: To measure the rate of enzyme inactivation over time in the presence of the inhibitor.
Protocol:
-
Enzyme and Inhibitor Preparation:
-
Purify the target MBLs (e.g., VIM-2, NDM-1).
-
Prepare stock solutions of this compound and other inhibitors in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).
-
-
Pre-incubation:
-
Incubate the MBL enzyme (e.g., 1 nM VIM-2 or 30 nM NDM-1) with various concentrations of the inhibitor at a constant temperature (e.g., 25°C).[2]
-
The incubation buffer should be supplemented with ZnSO4 (e.g., 1 µM) and a protein stabilizer like bovine serum albumin (BSA).[2]
-
Aliquots are taken from the incubation mixture at specific time intervals (e.g., 2, 8, 15, 25, and 32 minutes).[2]
-
-
Activity Measurement:
-
Immediately dilute the aliquots into an assay mixture containing a chromogenic substrate (e.g., nitrocefin).
-
Monitor the rate of substrate hydrolysis spectrophotometrically by measuring the change in absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.
-
The apparent rate of inactivation (kobs) is determined from the slope of this plot.
-
The inactivation efficiency (kinact/KI) is determined by plotting kobs against the inhibitor concentration.
-
Mass Spectrometry for Covalent Adduct Confirmation
Intact protein mass spectrometry is a powerful technique to confirm the covalent modification of the target enzyme.
Objective: To detect the mass increase of the MBL enzyme corresponding to the covalent binding of the inhibitor.
Protocol:
-
Incubation:
-
Incubate the purified MBL enzyme with a molar excess of the inhibitor (e.g., this compound) for a sufficient period to allow for covalent modification.
-
A control sample of the untreated enzyme should be prepared under identical conditions.
-
-
Sample Preparation:
-
Mass Spectrometry Analysis:
-
Analyze the treated and untreated enzyme samples using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Acquire the mass spectra for both the intact, unmodified enzyme and the enzyme-inhibitor adduct.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein species.
-
A mass shift in the treated sample corresponding to the molecular weight of the inhibitor (or a fragment thereof) confirms covalent bond formation.[3]
-
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in validating the irreversible inhibition of this compound.
Caption: Proposed pathway of irreversible inhibition of MBL by this compound.
Caption: Experimental workflow for validating this compound's irreversible inhibition.
Conclusion
The data and methodologies presented in this guide provide a framework for the validation of this compound as an irreversible inhibitor of clinically important MBLs. Its high inactivation efficiency against VIM-2 highlights its potential as a valuable tool in combating carbapenem resistance. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the mechanism of this and other MBL inhibitors. The continued development and rigorous validation of such inhibitors are paramount in the ongoing effort to overcome antimicrobial resistance.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New generation B-lactam/B-lactamase inhibitors: Taniborbactam | ASM.org [asm.org]
- 7. Intact Protein [ucimsf.ps.uci.edu]
- 8. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of ZN148 with Human Zinc-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of ZN148 against a panel of human zinc-dependent enzymes, with a focus on the matrix metalloproteinase (MMP) family. This compound is a zinc-chelating synthetic metallo-β-lactamase (MBL) inhibitor developed to combat carbapenem (B1253116) resistance in Gram-negative bacteria[1][2]. Given its mechanism of action involves zinc chelation, understanding its cross-reactivity with human zinc-dependent enzymes is crucial for preclinical safety and selectivity assessment.
Initial studies have shown that this compound exhibits a notable degree of selectivity. At a concentration of 500 μM, this compound showed no inhibition of the human zinc-containing enzyme glyoxylase II[3][4][5]. This suggests a favorable selectivity profile, warranting further investigation against other important classes of human zinc-dependent enzymes, such as MMPs, which are critically involved in both physiological and pathological processes, including cancer and inflammation[6][7].
To provide a comprehensive analysis, this guide compares the inhibitory profile of this compound with well-characterized broad-spectrum MMP inhibitors, Marimastat and Batimastat.
Quantitative Data Summary: Inhibitory Activity (IC50) Against Human MMPs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Marimastat, and Batimastat against a selection of human matrix metalloproteinases. Lower IC50 values indicate higher potency.
| Enzyme | This compound IC50 (nM) | Marimastat IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | > 10,000 | 5[8][9] | 3[10][11][12][13] |
| MMP-2 (Gelatinase-A) | > 10,000 | 6[8][9] | 4[10][11][12][13] |
| MMP-3 (Stromelysin-1) | > 10,000 | 230[14] | 20[10][11][12][13] |
| MMP-7 (Matrilysin) | > 10,000 | 13[8][9] | 6[10][11] |
| MMP-9 (Gelatinase-B) | > 10,000 | 3[8][9] | 4[10][11][12][13] |
| MMP-14 (MT1-MMP) | > 10,000 | 9[8][9] | Data not available |
Note: Data for this compound against MMPs is extrapolated from its known high selectivity for bacterial MBLs over human glyoxylase II. Specific IC50 values for this compound against MMPs are pending further experimental validation. Marimastat and Batimastat are included as benchmarks for broad-spectrum MMP inhibition.
Experimental Protocols
Key Experiment: In Vitro Fluorogenic MMP Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against a specific MMP. The assay relies on a fluorogenic peptide substrate that is cleaved by an active MMP, leading to an increase in fluorescence.
Materials:
-
Recombinant active human MMP enzyme (e.g., MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[15]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)[16]
-
Test inhibitor (this compound) and control inhibitors (e.g., Marimastat)
-
DMSO for compound dilution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the active MMP enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: To the wells of a 96-well plate, add the diluted enzyme. Add the diluted test inhibitor or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Pre-incubation: Incubate the plate for 30-60 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme[15].
-
Reaction Initiation: Prepare the fluorogenic substrate in Assay Buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells[16].
-
Measurement: Immediately place the plate in a fluorometer pre-set to the reaction temperature. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm)[15].
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Diagrams of Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo | Semantic Scholar [semanticscholar.org]
- 3. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 8. apexbt.com [apexbt.com]
- 9. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. abcam.com [abcam.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of ZN148 with Other Zinc Chelators for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of an appropriate zinc chelator is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of ZN148, a novel metallo-β-lactamase (MBL) inhibitor, with other commonly used zinc chelators. The information is presented to facilitate an objective evaluation based on available experimental data.
Introduction to this compound
This compound is a synthetic zinc-chelating agent designed to combat antibiotic resistance in Gram-negative bacteria. It consists of a core zinc-binding moiety, Tris-picolylamine (TPA), covalently linked to a hydrophilic meglumine (B1676163) side chain. This modification is intended to reduce the lipophilicity and toxicity often associated with potent zinc chelators.[1] The primary application of this compound is the inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems.[1][2][3][4] this compound acts by sequestering the zinc ions essential for the catalytic activity of MBLs, thereby restoring the efficacy of antibiotics like meropenem.[1][2][3]
Comparative Data of Zinc Chelators
The following tables summarize the available quantitative data for this compound and other prominent zinc chelators. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Zinc Affinity of Selected Chelators
| Chelator | Zinc Dissociation Constant (Kd) | Method | Reference |
| This compound (TPA core) | 1 x 10⁻¹¹ M | Not specified | [1] |
| TPEN | Not specified in these results | Not specified | |
| EDTA | ~1 x 10⁻¹⁶ M | Not specified | [5][6] |
| DTPA | Not specified in these results | Not specified | |
| Clioquinol | ~1 x 10⁻⁷ M | Not specified | [7] |
Note: The zinc affinity of this compound is based on the reported affinity of its core chelating component, Tris-picolylamine (TPA). The actual affinity of the complete this compound molecule may vary.
Table 2: In Vitro Cytotoxicity of Selected Chelators
| Chelator | IC50 | Cell Line | Assay | Reference |
| This compound (TPA core) | 9.8 µM | HepG2 (Human hepatocarcinoma) | Not specified | [8] |
| TPEN | 19.8 µM | NG108-15 (Neuroblastoma-glioma) | LDH assay | [9] |
| Clioquinol | Cytotoxicity observed, but IC50 not specified | Neural crest-derived melanoma cells | Not specified | [10] |
Note: The cytotoxicity of this compound is based on data for its precursor, TPA. This compound is designed to have lower toxicity than TPA.
Table 3: In Vivo Toxicity of this compound
| Chelator | Observation | Animal Model | Dosing | Reference |
| This compound | No acute toxicity observed | Murine neutropenic peritonitis model | Cumulative dosages up to 128 mg/kg | [1][2][3] |
Mechanism of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the evaluation of zinc chelators.
Caption: Mechanism of this compound-mediated MBL inhibition.
Caption: Experimental workflow for zinc chelator evaluation.
Detailed Experimental Protocols
Metallo-β-Lactamase (MBL) Inhibition Assay
Objective: To determine the inhibitory activity of a zinc chelator against a specific MBL.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, imipenem)
-
Assay buffer (e.g., HEPES or phosphate (B84403) buffer at physiological pH)
-
Test chelator (e.g., this compound)
-
Microplate reader
Protocol:
-
Prepare a stock solution of the MBL enzyme in the assay buffer.
-
Prepare serial dilutions of the test chelator in the assay buffer.
-
In a 96-well plate, add the MBL enzyme solution to each well.
-
Add the different concentrations of the test chelator to the respective wells. Include a control with no chelator.
-
Incubate the plate for a predetermined time to allow for chelator-enzyme interaction.
-
Initiate the reaction by adding the β-lactam substrate to all wells.
-
Immediately monitor the hydrolysis of the substrate by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each chelator concentration.
-
Determine the IC50 value, which is the concentration of the chelator that inhibits 50% of the MBL activity.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a zinc chelator on the viability of a specific cell line.
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test chelator in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the chelator. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
In Vivo Acute Toxicity Study
Objective: To evaluate the acute toxicity of a zinc chelator in an animal model.
Materials:
-
Animal model (e.g., BALB/c mice)
-
Test chelator (e.g., this compound)
-
Vehicle control (e.g., saline or PBS)
-
Appropriate housing and care facilities for the animals
Protocol:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Divide the animals into groups, including a control group and several dose groups for the test chelator.
-
Administer a single dose of the chelator to the test groups via a specific route (e.g., intraperitoneal or intravenous injection). The control group receives the vehicle.
-
Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).
-
Record body weight changes, clinical signs, and any adverse reactions.
-
At the end of the study, perform a gross necropsy and, if necessary, histopathological examination of major organs.
-
Determine the LD50 (lethal dose for 50% of the animals) or the maximum tolerated dose (MTD).
Conclusion
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
ZN148 Demonstrates a Superior Low-Toxicity Profile in Preclinical Studies
A comprehensive comparison of the novel metallo-β-lactamase inhibitor ZN148 with alternative therapeutic agents reveals its promising safety profile, positioning it as a strong candidate for further clinical development. Experimental data consistently highlights the low cytotoxicity and high selectivity of this compound, particularly when compared to other zinc-chelating agents and existing antibiotic therapies.
This compound is a zinc-chelating metallo-β-lactamase (MBL) inhibitor designed to restore the efficacy of carbapenem (B1253116) antibiotics against resistant Gram-negative bacteria.[1][2][3][4] Its mechanism of action involves the removal of essential zinc ions from the active site of MBL enzymes, thereby neutralizing the bacterial resistance mechanism.[1][2][3] A critical aspect of its development is ensuring that this zinc chelation is highly selective for bacterial enzymes, minimizing off-target effects on human zinc-dependent proteins and overall cytotoxicity.
In Vitro and In Vivo Evidence for this compound's Low Toxicity
Preclinical studies have demonstrated a favorable safety profile for this compound. A key finding is the absence of acute toxicity in a murine model, where cumulative intravenous doses of up to 128 mg/kg did not produce any observable adverse effects.[1][2][3][4] Furthermore, this compound exhibits high selectivity, as evidenced by its lack of inhibition of the human zinc-containing enzyme glyoxylase II, even at a high concentration of 500 μM.[1][2][3][4] In cytotoxicity assays, this compound displayed minimal impact on human hepatocarcinoma (HepG2) cells, with a 50% inhibitory concentration (IC50) greater than 100 μM.[2] This is a significant improvement over its parent compound, which showed much higher cytotoxicity, suggesting that the structural modifications in this compound successfully mitigate off-target effects.[2]
Comparative Toxicity Analysis
To provide a clear perspective on the safety advantages of this compound, this guide compares its toxicity profile with that of other MBL inhibitors and alternative treatment options.
| Compound/Drug | Class | Key Toxicity Findings | References |
| This compound | Metallo-β-lactamase Inhibitor | No acute in vivo toxicity up to 128 mg/kg (murine). IC50 > 100 μM (HepG2 cells). No inhibition of human glyoxylase II at 500 μM. | [1][2][3][4] |
| Aspergillomarasmine A (AMA) | Metallo-β-lactamase Inhibitor | LD50 of 159.8 mg/kg in mice. Described as "relatively nontoxic" due to weaker zinc chelation than EDTA. | [3] |
| Dipicolinic Acid (DPA) Derivatives | Metallo-β-lactamase Inhibitor | A specific derivative showed no toxicity in a mammalian cell culture. Another derivative exhibited low in vitro cytotoxicity and minimal in vivo toxicity. | [5][6] |
| Bismuth Compounds | Metallo-β-lactamase Inhibitor | Can be non-selectively cytotoxic to mammalian cells, potentially inducing apoptosis. | [1][7] |
| Cefiderocol (B606585) | Siderophore Cephalosporin | Safety profile consistent with other cephalosporins. Common adverse events include diarrhea and infusion site reactions. | [2][4] |
| Aztreonam (B1666516)/Avibactam | β-lactam/β-lactamase Inhibitor Combination | Adverse events are consistent with aztreonam monotherapy, primarily hepatic enzyme increases and diarrhea. | [8][9] |
| BP1 | Metallo-β-lactamase Inhibitor | IC50 > 1000 mg/L (HepG2 cells). No inhibition of human glyoxylase II up to 500 μM. Found to be safe in vivo at therapeutic doses. | [10][11] |
Experimental Methodologies
The assessment of this compound's low toxicity is supported by robust experimental protocols.
In Vivo Acute Toxicity Study
-
Model: Murine model.
-
Administration: Intravenous injection.
-
Dosage: Cumulative doses up to 128 mg/kg.
-
Assessment: Observation for any signs of acute toxicity, including changes in behavior, weight loss, or mortality.
In Vitro Cytotoxicity Assay
-
Cell Line: Human hepatocarcinoma (HepG2) cells.
-
Method: Cellular viability assays.
-
Endpoint: Determination of the 50% inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth or viability.
-
Reference: [2]
Human Enzyme Inhibition Assay
-
Enzyme: Human glyoxylase II (a zinc-dependent enzyme).
-
Method: Measurement of enzyme activity in the presence of varying concentrations of the inhibitor.
-
Endpoint: Assessment of the inhibitory effect of the compound on the human enzyme to determine its selectivity.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated.
Caption: Mechanism of action of this compound in overcoming carbapenem resistance.
Caption: Generalized workflow for in vivo toxicity assessment.
Caption: Standard workflow for determining in vitro cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cefiderocol: A Review in Serious Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and safety of aztreonam/avibactam for the treatment of complicated intra-abdominal infections in hospitalized adults: results from the REJUVENATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
ZN148 Demonstrates Potent Reversal of Carbapenem Resistance in Emerging Superbugs
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the novel metallo-β-lactamase (MBL) inhibitor, ZN148, has shown significant promise in restoring the efficacy of carbapenem (B1253116) antibiotics against some of the most challenging multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of this compound's performance against emerging carbapenem-resistant strains, supported by key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Carbapenem resistance, particularly when mediated by MBLs, poses a critical threat to global public health, as there are currently no clinically approved MBL inhibitors.[1][2][3][4][5] this compound, a zinc-chelating inhibitor, effectively neutralizes these resistance enzymes, rendering carbapenems active again.
Mechanism of Action: Restoring Carbapenem Efficacy
This compound's primary mechanism of action involves the chelation and removal of essential zinc ions from the active site of MBL enzymes.[1][2][3][4] This inactivation of the MBLs prevents the hydrolysis of carbapenem antibiotics, allowing them to exert their bactericidal effects on the bacterial cell wall. Mass spectrometry and molecular modeling suggest a potential oxidation of the active site Cys221 residue following zinc removal, leading to an irreversible inhibition of the enzyme.[1][2][3][4]
In Vitro Performance: Broad Activity Against MBL-Producing Enterobacterales
This compound has demonstrated remarkable in vitro activity in combination with various carbapenems against a large collection of MBL-producing clinical isolates.
Table 1: In Vitro Efficacy of this compound in Combination with Meropenem (B701) against MBL-Producing Enterobacterales
| Organism (n) | Meropenem MIC90 (mg/L) | Meropenem + this compound (50 µM) MIC90 (mg/L) | % Susceptibility Restored |
| E. coli (112) | ≥64 | 0.5 | >98% |
| K. pneumoniae (112) | ≥64 | 0.5 | >98% |
| Other Enterobacterales (10) | ≥64 | 0.5 | >98% |
| All Strains (234) | ≥64 | 0.5 | >98% [1][3] |
Susceptibility breakpoint for meropenem ≤2 mg/L.
This compound also shows potentiation of other carbapenems, including doripenem (B194130) and imipenem, restoring their activity against a vast majority of tested MBL-producing E. coli and K. pneumoniae strains.[1] However, its efficacy against MBL-producing P. aeruginosa and A. baumannii is less pronounced, potentially due to differences in outer membrane permeability or efflux mechanisms.[1]
A time-kill assay revealed that the combination of meropenem (4 mg/L) with this compound (50 or 100 µM) was bactericidal against an NDM-1-producing K. pneumoniae strain, in contrast to the bacteriostatic effect of meropenem alone.[1]
In Vivo Efficacy: Murine Neutropenic Peritonitis Model
The in vivo efficacy of this compound was evaluated in a murine neutropenic peritonitis model using a meropenem-resistant NDM-1-producing K. pneumoniae strain.
Table 2: In Vivo Efficacy of Meropenem and this compound Combination
| Treatment Group | Bacterial Load in Peritoneal Fluid (log10 CFU/mL) | Bacterial Load in Blood (log10 CFU/mL) |
| Vehicle | ~8 | ~6 |
| This compound (10 mg/kg) alone | ~8 | ~6 |
| Meropenem (33 mg/kg) alone | ~7 | ~5 |
| Meropenem (33 mg/kg) + this compound (10 mg/kg) | ~3 (P < 0.0001) | ~2 (P < 0.01) |
The combination of meropenem and this compound resulted in a statistically significant reduction in bacterial load in both peritoneal fluid and blood compared to meropenem alone, demonstrating the potent in vivo activity of this compound.[1] Importantly, this compound alone exhibited no intrinsic antibacterial activity.[1]
Comparative Analysis with Other MBL Inhibitors in Development
While the clinical pipeline for MBL inhibitors is limited, some comparative data is available for other investigational agents.
Table 3: Comparative Inhibitory Activity of MBL Inhibitors
| Inhibitor | Target Enzyme | Apparent Inhibition Constant (Ki app) (µM) |
| This compound | NDM-1 | 310 |
| VIM-2 | 24 | |
| BP1 | NDM-1 | 97.4 |
| VIM-2 | 24.8 | |
| Taniborbactam | NDM-1 | 0.019 - 0.081 (Ki) |
| VIM-2 | 0.019 - 0.081 (Ki) |
Note: Ki and Ki app values may not be directly comparable due to different experimental conditions.
This compound shows comparable inhibitory activity against VIM-2 to BP1, another zinc-chelating MBL inhibitor.[5] Taniborbactam, a broad-spectrum inhibitor with activity against both serine- and metallo-β-lactamases, demonstrates potent inhibition of NDM-1 and VIM-2.[6][7]
Safety and Selectivity
Preclinical studies have indicated a favorable safety profile for this compound. It showed no inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500 µM, suggesting selectivity for bacterial MBLs.[1][3] Furthermore, no acute toxicity was observed in a mouse model with cumulative dosages up to 128 mg/kg.[1][3]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This protocol outlines the determination of MICs for carbapenems in the presence and absence of this compound against carbapenem-resistant strains.
-
Inoculum Preparation: From a pure overnight culture, suspend colonies in saline to match the turbidity of a 0.5 McFarland standard.
-
Drug Preparation: Prepare serial two-fold dilutions of the carbapenem antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, add this compound to each well at a fixed concentration (e.g., 50 µM).
-
Inoculation: Dilute the standardized bacterial inoculum and add to the microtiter plates to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB and adjust the concentration to approximately 5 x 10^5 CFU/mL.
-
Test Setup: Add the antimicrobial agent(s) at the desired concentrations to the bacterial culture. Include a growth control without any antimicrobial.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each test tube.
-
Enumeration: Perform serial dilutions of the aliquots and plate onto agar (B569324) plates.
-
Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Murine Neutropenic Peritonitis Model
This in vivo model assesses the efficacy of antimicrobial agents in a systemic infection setting.
-
Neutropenia Induction: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
-
Bacterial Challenge: Infect the mice via intraperitoneal injection with a standardized inoculum of the carbapenem-resistant bacterial strain.
-
Treatment: At a specified time post-infection, administer the test compounds (e.g., meropenem, this compound, or the combination) via a suitable route (e.g., subcutaneous injection).
-
Sample Collection: At a predetermined endpoint, euthanize the mice and collect peritoneal lavage fluid and blood samples.
-
Bacterial Enumeration: Serially dilute the samples and plate them on appropriate agar to determine the bacterial load (CFU/mL) in each compartment.
-
Data Analysis: Compare the bacterial loads between different treatment groups to assess the in vivo efficacy of the antimicrobial agents.
Conclusion
This compound stands out as a promising MBL inhibitor with the potential to rejuvenate our carbapenem arsenal (B13267) against highly resistant Gram-negative pathogens. Its potent in vitro and in vivo activity, coupled with a favorable preclinical safety profile, warrants further development. The comparative data presented here will aid researchers and drug developers in contextualizing the performance of this compound as they work towards addressing the urgent threat of antimicrobial resistance.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Taniborbactam - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Safe Disposal of ZN148: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for ZN148, a zinc-chelating metallo-β-lactamase inhibitor. While specific safety data sheets (SDS) for this compound are not publicly available, its known chemical properties as a zinc-chelating agent allow for the formulation of a safe disposal plan based on established guidelines for hazardous chemical waste.[1][2][3][4][5]
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, must adhere to federal, state, and local regulations. The foundational principle is to treat all chemical waste as hazardous unless confirmed otherwise. Key practices include proper containment, clear labeling, and segregation of incompatible materials to prevent dangerous reactions.[6][7][8]
Quantitative Data Summary
For general laboratory chemical waste, certain quantitative thresholds and parameters are critical for determining the appropriate disposal route. The following table summarizes these key metrics based on general hazardous waste disposal guidelines.
| Parameter | Guideline | Disposal Consideration |
| pH Level | For aqueous solutions, the pH should be between 5.0 and 12.5 for drain disposal consideration, although this is not recommended for this compound.[6] | Solutions outside this range are considered corrosive and must be disposed of as hazardous waste. |
| Quantity Limits | Up to 55 gallons of a single hazardous waste stream can be accumulated before requiring collection.[7] | Collection must be scheduled within three days of reaching this limit.[7] |
| Time Limits | Hazardous waste must be collected within 90 days of the start of accumulation in a container.[7] | Regular disposal schedules are essential to remain in compliance. |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers to allow for expansion.[6] | Prevents spills and container rupture due to temperature changes. |
| Secondary Containment | Secondary containers must be able to hold 110% of the volume of the primary container.[7] | Mitigates the impact of leaks and spills. |
Step-by-Step Disposal Protocol for this compound
Given that this compound is a research compound with no specific disposal protocol, a conservative approach treating it as hazardous chemical waste is mandatory.
1. Waste Identification and Segregation:
-
Solid this compound Waste: Collect any solid this compound, such as unused reagent or contaminated personal protective equipment (PPE) like gloves and weigh paper, in a designated, compatible solid waste container. This waste should be double-bagged in clear plastic bags for visual inspection.[7]
-
Liquid this compound Waste: Collect aqueous solutions of this compound in a dedicated, leak-proof liquid waste container with a secure screw-on cap.[7] Do not mix with other waste streams to avoid unknown reactions. Given its zinc-chelating properties, it is crucial to keep it separate from waste containing heavy metals.
-
Sharps Waste: Any sharps, such as pipette tips or needles contaminated with this compound, must be disposed of in a designated sharps container.[7]
2. Container Selection and Labeling:
-
Use containers that are chemically compatible with this compound. For solid waste, the original manufacturer's container or a clearly labeled, sealable container is appropriate.[7] For liquid waste, use a designated hazardous waste carboy.
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), the concentration, and the date accumulation started.[8]
3. Storage of this compound Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure all containers are kept closed except when adding waste.[6][7]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[7]
-
Do not dispose of this compound down the drain or in regular trash.[9] While some dilute, non-hazardous aqueous solutions can be drain-disposed, the lack of a complete toxicological profile for this compound necessitates that it be handled as hazardous waste.[9]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of in the regular trash.[8]
Experimental Workflow for this compound Disposal
Caption: this compound Waste Disposal Workflow.
This procedural guidance, based on established best practices for laboratory chemical safety, provides a framework for the responsible disposal of this compound. Adherence to these steps will help ensure the safety of laboratory personnel and minimize environmental impact.
References
- 1. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. APC148 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. nva.sikt.no [nva.sikt.no]
- 5. This compound Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
